molecular formula C13H21N B13247138 Tert-butyl[(2,3-dimethylphenyl)methyl]amine

Tert-butyl[(2,3-dimethylphenyl)methyl]amine

Cat. No.: B13247138
M. Wt: 191.31 g/mol
InChI Key: XCIYSHOMRCZKJQ-UHFFFAOYSA-N
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Description

Tert-butyl[(2,3-dimethylphenyl)methyl]amine is a chemical compound of interest in organic synthesis and medicinal chemistry research. This compound features a benzylamine structure where the amine nitrogen is substituted with a tert-butyl group and a 2,3-dimethylphenyl moiety. The tert-butyl group is known to confer significant steric hindrance and can influence the molecule's metabolic stability and binding affinity in biological systems . Compounds with similar structural motifs, such as tertiary amines with bulky substituents, are frequently explored as intermediates in the synthesis of potential therapeutic agents . The specific arrangement of the methyl groups on the phenyl ring may be investigated for its role in modulating electronic effects and molecular recognition. Researchers may utilize this amine as a key building block for the development of novel compounds, potentially for central nervous system (CNS) targets, given that structurally related amines have been studied in such contexts . Its mechanism of action in any specific application would be highly dependent on the final target molecule it is used to create. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referencing the associated safety data sheet (SDS).

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C13H21N/c1-10-7-6-8-12(11(10)2)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3

InChI Key

XCIYSHOMRCZKJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNC(C)(C)C)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of N-(2,3-dimethylbenzyl)-tert-butylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Scalable [1]

Part 1: Executive Summary & Strategic Analysis

The synthesis of N-(2,3-dimethylbenzyl)-tert-butylamine presents a classic problem in organic process development: the coupling of a sterically hindered amine (tert-butylamine) with an ortho-substituted benzylic electrophile.[1]

While simple benzylamines are trivial to synthesize, the 2,3-dimethyl substitution pattern introduces significant steric bulk proximal to the reaction center. This steric pressure dictates that standard protocols must be modified to prevent low conversion rates or side reactions (such as elimination during alkylation).

This guide details two robust, self-validating synthetic pathways:

  • Route A (Reductive Amination): The preferred "precision" route using Titanium(IV) isopropoxide to drive imine formation.

  • Route B (Direct Alkylation): A scalable "industrial" route utilizing 2,3-dimethylbenzyl chloride.[1]

Part 2: Retrosynthetic Analysis

To understand the assembly logic, we view the target molecule through two primary disconnections.

Retrosynthesis Target Target: N-(2,3-dimethylbenzyl)-tert-butylamine Imine Intermediate: Schiff Base (Imine) Target->Imine Reduction (C-N bond) Halide Precursor B1: 2,3-Dimethylbenzyl Chloride Target->Halide S_N2 Alkylation Amine2 Precursor B2: tert-Butylamine (Excess) Target->Amine2 S_N2 Alkylation Aldehyde Precursor A1: 2,3-Dimethylbenzaldehyde Imine->Aldehyde Condensation Amine1 Precursor A2: tert-Butylamine Imine->Amine1 Condensation

Figure 1: Retrosynthetic tree illustrating the two primary disconnections: Reductive Amination (Green) and Nucleophilic Substitution (Red).[1]

Part 3: Route A - Reductive Amination (Recommended)[1][2]

This route is preferred for laboratory scale (1g – 100g) due to its high chemoselectivity and lack of poly-alkylation byproducts.[1]

The Challenge: The condensation of tert-butylamine with aldehydes is slow due to the steric bulk of the tert-butyl group. Equilibrium favors the starting materials and water. The Solution: We utilize Titanium(IV) isopropoxide [Ti(OiPr)4] . It acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine (Schiff base) irreversibly before reduction.

Experimental Protocol

Reagents:

  • 2,3-Dimethylbenzaldehyde (1.0 equiv)[1]

  • tert-Butylamine (1.2 equiv)[1][2]

  • Titanium(IV) isopropoxide (1.25 equiv)[1]

  • Sodium Borohydride (NaBH4) (1.5 equiv)[1]

  • Methanol (Anhydrous) and THF.[3]

Step-by-Step Methodology:

  • Imine Formation (Activation):

    • In a flame-dried flask under Nitrogen, dissolve 2,3-dimethylbenzaldehyde (e.g., 20 mmol) in anhydrous THF (0.5 M concentration).

    • Add tert-butylamine (24 mmol) via syringe.

    • Critical Step: Add Ti(OiPr)4 (25 mmol) dropwise.[1] The solution may turn slightly yellow/orange.

    • Stir at room temperature for 6–12 hours. Validation: Monitor by TLC or crude NMR. The aldehyde peak (~10 ppm) should disappear, replaced by the imine signal (~8.3-8.5 ppm).

  • Reduction:

    • Dilute the reaction mixture with absolute Methanol (20 mL).

    • Cool the vessel to 0°C.

    • Add NaBH4 (30 mmol) portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup:

    • Quench by adding 1N NaOH (10 mL). A white precipitate (Titanium oxides) will form.

    • Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate to remove volatiles.

  • Purification (Acid-Base Extraction):

    • Dissolve residue in Ethyl Acetate.

    • Extract with 1N HCl (3x). The product moves to the aqueous phase; non-basic impurities (unreacted aldehyde) stay in organics.

    • Basify the aqueous phase to pH >12 using 4N NaOH.

    • Extract the cloudy aqueous layer with Dichloromethane (DCM) (3x).

    • Dry (Na2SO4) and concentrate to yield the pure amine.

ReductiveAmination Step1 1. Activation Aldehyde + Amine + Ti(OiPr)4 Step2 2. Imine Species (Sterically Crowded) Step1->Step2 - H2O (Scavenged) Step3 3. Reduction NaBH4 / MeOH Step2->Step3 Hydride Transfer Step4 4. Hydrolysis Titanium Salt Removal Step3->Step4 Quench

Figure 2: Mechanistic flow of the Titanium-mediated reductive amination.[1]

Part 4: Route B - Direct Nucleophilic Substitution[1][2]

This route is viable if 2,3-dimethylbenzyl chloride is readily available and Ti(OiPr)4 is too costly for the scale.

The Challenge: Alkylation can lead to over-alkylation (quaternary salts), although the bulky tert-butyl group minimizes this. The main risk is the elimination of the benzyl chloride if the temperature is too high. The Solution: Use a large excess of tert-butylamine.[1] It acts as both the nucleophile and the base to scavenge the HCl produced.

Experimental Protocol

Reagents:

  • 2,3-Dimethylbenzyl chloride (1.0 equiv)[1]

  • tert-Butylamine (4.0 - 5.0 equiv) - Acts as solvent/base[1]

  • Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst[1]

  • Acetonitrile (Optional co-solvent if needed for solubility)[1]

Step-by-Step Methodology:

  • Setup:

    • In a pressure tube or reflux condenser setup, combine 2,3-dimethylbenzyl chloride (20 mmol) and KI (2 mmol).[1]

    • Add tert-butylamine (80-100 mmol).[1]

  • Reaction:

    • Heat to mild reflux (approx 45-50°C) for 12 hours.

    • Note: The boiling point of tert-butylamine is ~46°C. A sealed tube is recommended to reach 60°C for faster kinetics.

  • Workup:

    • Evaporate excess tert-butylamine (recoverable).[1]

    • Resuspend residue in DCM and wash with saturated NaHCO3.

    • Perform the same Acid-Base Extraction described in Route A to ensure purity.

Part 5: Comparison of Methodologies

FeatureRoute A (Reductive Amination)Route B (Direct Alkylation)
Precursor Availability High (Aldehydes are common)Medium (Halides vary)
Atom Economy Lower (Ti waste)Higher (if amine recycled)
Selectivity Excellent (Mono-alkylation only)Good (Sterics prevent bis-alkylation)
Operational Safety H2 gas evolution (manageable)Toxic alkyl halide handling
Reaction Time 8 - 16 Hours12 - 24 Hours
Recommended For High Purity / Pharma Intermediates Large Scale / Cost Sensitive

Part 6: Characterization & Validation[1][2]

To validate the synthesis, the researcher must confirm the structure using NMR. The following spectral features are diagnostic for


-(2,3-dimethylbenzyl)-tert-butylamine.

1H NMR (400 MHz, CDCl3) Expectations:

  • 
     7.0 - 7.3 ppm (m, 3H):  Aromatic protons (2,3-dimethyl pattern).[1]
    
  • 
     3.7 - 3.8 ppm (s, 2H):  Benzylic methylene (
    
    
    
    ).[1] Note: This will be a singlet.
  • 
     2.2 - 2.3 ppm (s, 6H):  Two methyl groups on the aromatic ring (
    
    
    
    ).[1]
  • 
     1.2 - 1.4 ppm (s, 9H): tert-Butyl group (
    
    
    
    ).[1]
  • 
     1.0 - 1.5 ppm (br s, 1H):  Amine proton (
    
    
    
    ), exchangeable with D2O.[1]

Physical Properties:

  • State: Colorless to pale yellow oil.

  • Boiling Point (Est): 105–110 °C at 10 mmHg (Vacuum distillation recommended).

  • Storage: Store under nitrogen; secondary amines can absorb CO2 from air over time.

Part 7: References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Standard protocol for hindered amines).[1]

  • Butenafine Synthesis Context: (Analogous chemistry). "Synthesis of Butenafine by various approaches of reductive amination." SciSpace.

  • PubChem Compound Summary: "Tert-Butylamine Properties." National Center for Biotechnology Information.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Substitution mechanisms).

Sources

Physicochemical Profiling of Substituted Benzylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzylamine moiety (


) acts as a critical pharmacophore and intermediate in modern drug design, serving as a linker in agents ranging from anticonvulsants (e.g., Lacosamide) to beta-blockers (e.g., Nebivolol). Its physicochemical behavior is governed by a delicate interplay between the aromatic ring's electronic character and the insulating methylene spacer. This guide provides a rigorous analysis of the physicochemical properties of substituted benzylamines, focusing on basicity (

), lipophilicity (

), and metabolic stability, accompanied by validated experimental protocols.

Electronic Properties and Basicity

The Hammett Relationship in Benzylamines

The basicity of the benzylamine nitrogen is the primary determinant of its ionization state at physiological pH. Unlike anilines, where the nitrogen lone pair is directly conjugated with the aromatic


-system, the methylene group in benzylamines acts as an insulator (

-inductive transmission only), attenuating the electronic effects of ring substituents.

The ionization equilibrium is described by the dissociation of the conjugate acid (benzylammonium):



This relationship follows the Hammett equation:



  • 
    :  The pKa of unsubstituted benzylamine (approx. 9.33).[1]
    
  • 
     (Reaction Constant):  For benzylamines, 
    
    
    
    is approximately 1.06 . This is significantly lower than that of anilines (
    
    
    ) or benzoic acids (
    
    
    ), reflecting the damping effect of the
    
    
    methylene carbon.
  • 
     (Substituent Constant): 
    
    • Electron-Withdrawing Groups (EWG): (e.g.,

      
      , 
      
      
      
      ). These destabilize the cationic conjugate acid via inductive withdrawal, increasing acidity and lowering
      
      
      .
    • Electron-Donating Groups (EDG): (e.g.,

      
      , 
      
      
      
      ). These stabilize the cation, decreasing acidity and raising
      
      
      .
Quantitative Data: Substituent Effects

The following table summarizes the physicochemical shifts driven by para-substitution.

Substituent (R)Electronic EffectHammett

Experimental

(approx)
Predicted

-H Reference0.009.330.00
-OCH

EDG (Resonance)-0.279.50+0.29
-CH

EDG (Inductive)-0.179.45+0.18
-Cl EWG (Inductive)+0.239.15-0.24
-NO

Strong EWG+0.788.50-0.83

Note: Experimental values may vary slightly based on ionic strength and temperature (standardized here to


, 

).
Visualization: Electronic Influence Logic

The following diagram illustrates the mechanistic flow of substituent effects on the nitrogen lone pair.

HammettLogic Substituent Ring Substituent (R) Ring Aromatic Ring (Electronic Reservoir) Substituent->Ring Inductive/Resonance Effect EWG EWG (e.g., NO2) Destabilizes Cation Lowers pKa Substituent->EWG EDG EDG (e.g., OMe) Stabilizes Cation Raises pKa Substituent->EDG Spacer Methylene Spacer (-CH2-) (Insulator) Ring->Spacer Transmission Nitrogen Amine Nitrogen (-NH2) (Reaction Center) Spacer->Nitrogen Attenuated Inductive Effect (No Direct Conjugation) pKa_Outcome Observed pKa Shift Nitrogen->pKa_Outcome Lone Pair Availability

Figure 1: Mechanistic pathway of substituent electronic effects in the benzylamine scaffold. The methylene spacer prevents direct resonance interaction, limiting transmission to inductive field effects.

Lipophilicity and Permeability

LogP vs. LogD

While


 (partition coefficient of neutral species) is intrinsic to the structure, 

(distribution coefficient at physiological pH) is the relevant metric for drug discovery.[2]
  • At pH 7.4, benzylamines (

    
    ) are predominantly protonated (
    
    
    
    ).
  • Consequence:

    
     is significantly lower than 
    
    
    
    , often by 2–3 log units, affecting blood-brain barrier (BBB) penetration.
Substituent Contributions (Hansch Analysis)

Lipophilicity follows additivity rules using Hansch


 constants:


CompoundSubstituentHansch

Exp.[1][3][4]

(Neutral)
Est.

Permeability Prediction
Benzylamine -H0.001.09-1.10Low (Passive)
4-Chlorobenzylamine -Cl+0.711.75-0.40Moderate
4-Methylbenzylamine -CH

+0.561.60-0.55Low-Moderate
4-Methoxybenzylamine -OCH

-0.021.05-1.20Low

Experimental Characterization Protocols

To ensure data integrity (Trustworthiness), the following protocols utilize self-validating checks.

Protocol A: Potentiometric pKa Determination

Objective: Precise determination of thermodynamic


.
Equipment:  Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo), Glass pH Electrode.

Workflow:

  • Preparation: Dissolve

    
     mg of benzylamine derivative in 
    
    
    
    mL degassed water (or
    
    
    M KCl for ionic strength control). If insoluble, use a cosolvent (Methanol) and extrapolate to 0% organic.
  • Acidification: Add

    
     M HCl to lower pH to ~2.0 (fully protonated state).
    
  • Titration: Titrate with

    
     M KOH (CO2-free) in small increments (
    
    
    
    
    
    L) until pH reaches ~12.0.
  • Validation:

    • Check 1: The titration curve must show a sharp inflection point.

    • Check 2: Calculate

      
       at 20%, 50%, and 80% neutralization; values should vary by 
      
      
      
      units.
  • Calculation: Use the Bjerrum difference plot or Gran plot method to determine the equivalence point and

    
    .
    
Protocol B: Shake-Flask LogP Determination

Objective: Measurement of partition coefficient. Standard: OECD Guideline 107.

Workflow:

  • Phase Preparation: Pre-saturate 1-Octanol with Water and Water with 1-Octanol for 24 hours.

  • Solubilization: Dissolve compound in the pre-saturated octanol phase.

  • Partitioning: Mix octanol stock with pre-saturated water in ratios of 1:1, 1:2, and 2:1 (triplicate).

  • Equilibration: Shake for 60 minutes; centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV.

  • Self-Validation:

    • Mass Balance: Total mass in both phases must equal initial mass (

      
      ).
      
    • LogP Consistency: Calculated LogP must be consistent across different volume ratios.

Visualization: Experimental Workflow

ExperimentalWorkflow Sample Sample Preparation (Weighing & Dissolution) Method_Choice Select Method Sample->Method_Choice Titration Potentiometric Titration (Acid -> Base) Method_Choice->Titration For Basicity ShakeFlask Shake-Flask (Octanol/Water) Method_Choice->ShakeFlask For Lipophilicity GranPlot Gran Plot Analysis (Identify Equivalence) Titration->GranPlot pKa_Result Thermodynamic pKa GranPlot->pKa_Result HPLC HPLC Quantification (Both Phases) ShakeFlask->HPLC LogP_Result LogP / LogD HPLC->LogP_Result

Figure 2: Decision tree and workflow for the physicochemical characterization of benzylamine derivatives.

Chemical Stability & Metabolism

MAO Susceptibility

Benzylamines are classic substrates for Monoamine Oxidase (MAO-B), leading to oxidative deamination.

  • Mechanism: Single electron transfer (SET) from the nitrogen lone pair to the flavin cofactor, followed by proton abstraction from the

    
    -carbon.
    
  • Structure-Metabolism Relationship (SMR):

    • Steric Bulk:

      
      -substitution (e.g., 
      
      
      
      -methyl) drastically reduces MAO metabolism by hindering the proton abstraction step (as seen in amphetamines).
    • Electronic Effects: Electron-donating groups on the ring generally facilitate the initial SET step, potentially increasing metabolic clearance rate unless sterically hindered.

Case Studies in Drug Design
  • Lacosamide (Vimpat): A functionalized amino acid derivative containing a benzylamine moiety. The specific R-configuration and the methoxy substituent optimize its binding to sodium channels while managing metabolic stability.

  • Nebivolol: Contains a fluorinated benzylamine-like fragment embedded in a complex structure. The fluorine atom (EWG) modulates the basicity and prevents metabolic oxidation at the para-position.

References

  • Hammett Equation & Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • pKa Determination Protocols: Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. Link

  • Benzylamine Metabolism: Edmondson, D. E., et al. (2009). Structure and Mechanism of Monoamine Oxidase. Current Medicinal Chemistry, 11(15), 1983–1993. Link

  • LogP/LogD in Drug Design: Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Link

  • Lacosamide Pharmacology: Doty, P., et al. (2007). Lacosamide.[5] Neurotherapeutics, 4(1), 145-148. Link

Sources

Tert-butyl[(2,3-dimethylphenyl)methyl]amine CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: CAS Registry Status & Chemical Identity

A direct, globally registered Chemical Abstracts Service (CAS) Registry Number for the exact isomer tert-butyl[(2,3-dimethylphenyl)methyl]amine (also known as N-tert-butyl-2,3-dimethylbenzylamine) is not currently indexed in primary public chemical databases. While its primary amine precursor (2,3-dimethylbenzylamine) holds the CAS number 51586-20-0, the N-tert-butyl derivative belongs to a class of highly specialized, sterically hindered secondary amines typically synthesized on-demand as a pharmaceutical intermediate or proprietary building block.

Because this compound is a specialized synthetic target rather than an off-the-shelf commodity, this whitepaper provides a comprehensive technical guide on its predictive profiling, mechanistic synthesis, and application in drug discovery.

Predictive Profiling & Physicochemical Data

Sterically hindered benzylamines are highly valued in medicinal chemistry for their ability to modulate lipophilicity and protect vulnerable metabolic sites. The quantitative predictive data for tert-butyl[(2,3-dimethylphenyl)methyl]amine is summarized below.

PropertyValue
IUPAC Name N-(tert-butyl)-1-(2,3-dimethylphenyl)methanamine
Molecular Formula C13H21N
Molecular Weight 191.32 g/mol
SMILES String CC1=C(C)C=CC=C1CNC(C)(C)C
Predicted LogP ~3.5 - 4.0
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Topological Polar Surface Area (TPSA) 12.03 Ų

Mechanistic Synthesis Pathway

The synthesis of tert-butyl[(2,3-dimethylphenyl)methyl]amine requires overcoming significant steric hindrance. The ortho-methyl group on the benzaldehyde precursor and the bulky tert-butyl group on the amine source create a crowded transition state during imine formation.

Causality in Reagent Selection: Standard imine reduction using Sodium borohydride (NaBH₄) is suboptimal here because NaBH₄ is highly reactive and will prematurely reduce the unreacted 2,3-dimethylbenzaldehyde to its corresponding alcohol before the sterically hindered imine can fully form. Instead, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice [1]. STAB is a mild, selective reducing agent that does not readily reduce aldehydes in the absence of strong activation. By conducting the reaction in 1,2-dichloroethane (DCE) with a catalytic amount of acetic acid, the transient iminium ion is selectively reduced as it forms, driving the equilibrium forward without degrading the starting materials [2].

Synthesis A 2,3-Dimethylbenzaldehyde (Sterically Hindered Precursor) C Imine / Iminium Intermediate (Transient Species) A->C B tert-Butylamine (Bulky Amine Source) B->C D NaBH(OAc)3 / DCE (Selective Reduction) C->D E tert-butyl[(2,3-dimethylphenyl)methyl]amine (Target Secondary Amine) D->E

Fig 1. Direct reductive amination workflow overcoming steric hindrance to yield the target amine.

Experimental Protocol: Synthesis & Self-Validating Purification

The following protocol utilizes a self-validating acid-base extraction system to ensure high purity of the final secondary amine.

Step 1: Imine Formation & Reduction

  • In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2,3-dimethylbenzaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Add tert-butylamine (1.2 eq, 12 mmol) dropwise at room temperature. Stir for 30 minutes to allow the pre-formation of the imine/iminium intermediate.

  • Add glacial acetic acid (1.0 eq, 10 mmol) to activate the imine, followed by the portion-wise addition of Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol).

  • Stir the reaction mixture at room temperature for 12–16 hours. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) system. The disappearance of the UV-active aldehyde spot confirms reaction completion.

Step 2: Self-Validating Acid-Base Workup Causality: Because the reaction mixture contains unreacted aldehyde, excess primary amine, and the target secondary amine, a standard aqueous wash is insufficient. An acid-base extraction forces the target molecule to switch phases, leaving neutral impurities behind.

  • Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) and stir for 15 minutes until gas evolution ceases. Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Acid Extraction: Extract the combined organic layers with 1M HCl (3 x 20 mL). The target secondary amine becomes protonated (hydrochloride salt) and moves into the aqueous phase. Any unreacted aldehyde or neutral byproducts remain in the discarded organic phase.

  • Basification: Cool the aqueous phase in an ice bath and carefully adjust the pH to >10 using 2M NaOH. The target amine returns to its freebase form, precipitating as a cloudy oil.

  • Final Extraction: Extract the basic aqueous phase with fresh DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure tert-butyl[(2,3-dimethylphenyl)methyl]amine.

Step 3: Analytical Confirmation Confirm the structure via ¹H NMR (CDCl₃). Key diagnostic peaks will include a large singlet integrating to 9H around δ 1.1–1.2 ppm (the tert-butyl group), a singlet integrating to 2H around δ 3.7–3.8 ppm (the benzylic CH₂), and two singlets integrating to 3H each for the aromatic methyls.

Applications in Drug Discovery: The Pharmacokinetic Advantage

In medicinal chemistry, the incorporation of a tert-butyl[(2,3-dimethylphenyl)methyl]amine moiety is a deliberate structural choice designed to optimize pharmacokinetic (PK) profiles. Standard benzylamines are highly susceptible to rapid oxidative deamination by Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP450) enzymes[3].

By introducing dual steric bulk—the ortho-methyl group on the aryl ring and the tert-butyl group on the nitrogen—the benzylic carbon is physically shielded from enzymatic docking. This steric hindrance prevents the abstraction of the benzylic hydrogen, effectively shutting down the primary metabolic liability of the molecule and significantly prolonging its half-life in vivo.

Metabolism A tert-butyl[(2,3-dimethylphenyl)methyl]amine B Ortho-Methyl Group (Benzylic Shielding) A->B C tert-Butyl Group (N-Dealkylation Resistance) A->C D Resistance to CYP450 / MAO Oxidation B->D C->D E Prolonged Pharmacokinetic Half-Life D->E

Fig 2. Pharmacokinetic advantage pathway demonstrating metabolic shielding by dual steric bulk.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at:[Link]

  • Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. Available at:[Link]

  • Brust, T. F., et al. (2024). "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain." PMC / National Institutes of Health. Available at:[Link]

High-Resolution Characterization of N-Arylmethyl-tert-butylamines

Author: BenchChem Technical Support Team. Date: March 2026

A Spectroscopic Atlas for Medicinal Chemistry

Executive Summary

The N-arylmethyl-tert-butylamine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antifungal agents (e.g., terbinafine analogues) and CNS-active ligands. The steric bulk of the tert-butyl group confers significant metabolic stability by blocking N-dealkylation, while the arylmethyl (benzylic) moiety provides a versatile vector for


 stacking interactions.

This technical guide provides a definitive spectroscopic reference for this class of compounds. It moves beyond basic characterization to offer a self-validating analytical framework, ensuring that researchers can distinguish these secondary amines from common synthetic byproducts (imines, primary amines) with high confidence.

Synthetic Context & Sample Preparation

To understand the spectral impurities often found in these samples, one must understand their genesis. The industry-standard synthesis is Reductive Amination using Sodium Triacetoxyborohydride (STAB). Unlike Sodium Cyanoborohydride, STAB is non-toxic and allows for a one-pot procedure without strict pH control.

Protocol: One-Pot Reductive Amination

  • Imine Formation: Combine Aryl Aldehyde (1.0 eq) and tert-Butylamine (1.1 eq) in 1,2-Dichloroethane (DCE). Stir for 30–60 min.

    • Checkpoint: Formation of water droplets or turbidity often indicates imine formation.

  • Reduction: Add NaBH(OAc)

    
     (1.4 eq) in one portion.
    
  • Quench: After 12h, quench with saturated NaHCO

    
    .
    
  • Extraction: Extract with DCM. The tert-butyl group renders the amine highly lipophilic, facilitating easy extraction.

Visualization: Synthetic Workflow

SynthesisWorkflow Aldehyde Aryl Aldehyde (R-CHO) Imine Intermediate Imine (R-CH=N-tBu) Aldehyde->Imine - H2O (DCE, RT) Amine tert-Butylamine (tBu-NH2) Amine->Imine - H2O (DCE, RT) Product N-Arylmethyl-t-butylamine (Secondary Amine) Imine->Product Reduction STAB NaBH(OAc)3 (Reducing Agent) STAB->Product

Figure 1: One-pot reductive amination workflow using Sodium Triacetoxyborohydride (STAB).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of this scaffold is defined by the "Diagnostic Gap" —the distinct separation between the aliphatic tert-butyl signal and the aromatic region, bridged only by the benzylic methylene.

2.1

H NMR Fingerprint (400 MHz, CDCl

)

The tert-butyl group is a powerful internal standard for integration.

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Ar-H 7.10 – 7.40MultipletVariablePattern depends on aryl substitution (e.g., ortho/meta/para).
Ar-CH

-N
3.70 – 3.80 Singlet2HCritical Check: If this appears as a doublet, the NH is coupling (rare in CDCl

, common in DMSO). If shifted to ~8.2 ppm, you have unreduced imine .
N-H 0.80 – 1.50Broad Singlet1HHighly variable. Disappears with D

O shake.
C(CH

)

1.10 – 1.20 Singlet9HThe "Anchor" signal. Extremely sharp and intense.

Expert Insight:

  • The Imine Trap: If you observe a signal at

    
     8.2–8.5 ppm (singlet) and the benzylic CH
    
    
    
    is missing, the reduction failed. The tert-butyl signal for the imine typically shifts downfield to
    
    
    1.3–1.4 ppm.
  • Rotational Barriers: In sterically crowded aryl systems (e.g., 2,6-disubstituted benzenes), the benzylic protons may appear as an AB quartet due to restricted rotation, rendering them diastereotopic.

2.2

C NMR & DEPT (100 MHz, CDCl

)

C NMR provides the definitive confirmation of the quaternary carbon, distinguishing the product from isomeric impurities.
Carbon TypeChemical Shift (

, ppm)
DEPT-135 PhaseStructural Assignment
Ar-C (Ipso) 140.0 – 145.0AbsentQuaternary aromatic carbon attached to CH

.
Ar-C (CH) 126.0 – 129.0Positive (+)Aromatic methines.
C(CH

)

50.0 – 51.0 AbsentQuaternary tert-butyl carbon. Key purity indicator.
Ar-CH

-N
46.0 – 48.0 Negative (-)Benzylic methylene.
C(CH

)

28.5 – 29.5Positive (+)Methyl carbons of the tert-butyl group.
Mass Spectrometry (MS)

Characterizing these amines requires understanding their fragmentation logic.[1][2][3] In Electron Impact (EI), the molecular ion (


) is often weak or absent due to the stability of the fragment ions.
Fragmentation Logic

Two dominant pathways compete in the fragmentation of N-benzyl-tert-butylamine (


):
  • 
    -Cleavage (Loss of Methyl):  Loss of a methyl radical from the tert-butyl group. This is favored by the stability of the resulting iminium ion.
    
    • 
       (
      
      
      
      ).
  • Benzylic Cleavage (Tropylium Formation): Cleavage of the C-N bond to generate the stable tropylium cation (

    
    ).
    
    • 
       (Base Peak in many conditions).
      

Expert Note: In Electrospray Ionization (ESI), utilized in LC-MS for drug screening, you will almost exclusively see the protonated molecular ion


.
Visualization: Fragmentation Pathways

MSFragmentation cluster_pathA Path A: α-Cleavage cluster_pathB Path B: Benzylic Cleavage Parent Molecular Ion (M+) m/z 163 FragA [M - CH3]+ m/z 148 Parent->FragA - CH3 radical FragB Tropylium Ion (C7H7+) m/z 91 Parent->FragB - tBu-NH radical

Figure 2: Competing fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Infrared (IR) Spectroscopy

While less structural than NMR, IR is vital for quick purity checks, specifically to ensure no carbonyl starting material remains.

  • N-H Stretch: 3300–3400 cm

    
    .[4] For secondary amines, this is a single, weak band .
    
    • Contrast: Primary amines show two bands (symmetric/asymmetric).[4]

  • C-H Stretch (Aliphatic): 2960–2850 cm

    
    . Strong absorptions due to the tert-butyl group.[5]
    
  • The "Silent" Region: The absence of a strong band at 1700 cm

    
     (Carbonyl) and 1650 cm
    
    
    
    (Imine C=N) confirms complete reduction.
References
  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • NIST Chemistry WebBook. "N-Butylbenzylamine Mass Spectrum." National Institute of Standards and Technology.

  • Sigma-Aldrich. "N-Benzyl-tert-butylamine Product Sheet & SDS."

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride."

Sources

The Pharmacophoric Imperative: Mechanistic Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Primary Amine: Strategic Applications of Novel Secondary Benzylic Amines in Therapeutics and Catalysis

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to sub-optimal target engagement or poor pharmacokinetic profiles. In recent years, the strategic incorporation of secondary benzylic amines has emerged as a powerful solution to these bottlenecks. Far from being simple structural linkers, these motifs act as highly directional pharmacophores, capable of dictating the three-dimensional orientation of adjacent functional groups while participating in critical electrostatic interactions.

This technical guide dissects the mechanistic utility of novel secondary benzylic amines, evaluates cutting-edge synthetic methodologies for their installation, and provides a self-validating experimental protocol for their generation via photoredox catalysis.

The unique value of the secondary benzylic amine lies in its predictable protonation state at physiological pH and its steric geometry. Unlike primary amines, which can suffer from promiscuous hydrogen bonding, or tertiary amines, which often introduce excessive steric bulk, the secondary benzylic amine offers a precise vector for target engagement.

A premier example of this is found in the development of Type 1 inhibitors for Casein Kinase 2α (CK2α). Structural biology reveals that the protonated secondary benzylic amine serves as a critical anchor, forming highly specific hydrogen bonds with the backbone carbonyl groups of Val162 and Pro159[1]. This anchoring is not merely a binding event; it is a structural prerequisite that forces the adjacent biaryl motif to project deep into the lipophilic, cryptic αD pocket, a conformation that cannot be achieved with ether or amide bioisosteres[1]. Similarly, in the realm of immuno-oncology, truncation studies have identified the secondary benzylic amine as an indispensable component of the minimal pharmacophore required for PD1/PD-L1 agonism[2].

CK2a_Binding Ligand Secondary Benzylic Amine (Protonated) Val162 Val162 Backbone C=O Ligand->Val162 H-Bond Pro159 Pro159 Backbone C=O Ligand->Pro159 H-Bond Biaryl Biaryl Motif Ligand->Biaryl Projects Pocket Cryptic αD Pocket Biaryl->Pocket Hydrophobic

Caption: Logical mapping of secondary benzylic amine anchoring in the CK2α αD pocket.

Advanced Synthetic Workflows for Benzylic Amine Generation

The traditional synthesis of secondary benzylic amines often relies on reductive amination, which can suffer from over-alkylation or require harsh reducing agents. Modern catalysis has introduced highly selective, atom-economic alternatives.

Photoredox-Mediated Decarboxylative Arylation: By leveraging visible-light photoredox catalysis, abundant α-amino acid biomass can be directly converted into complex secondary benzylic amines[3]. This process relies on the single-electron oxidation of the carboxylate, followed by the expulsion of CO2 to generate an α-carbamoyl radical. This radical couples with an arene radical anion, forging the critical C(sp3)–C(sp2) bond[4].

SuFEx Click Chemistry & Deaminative Arylation: For late-stage functionalization, Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry combined with photocatalysis allows for the deaminative arylation of primary amines. This two-step sequence generates 1,2-dialkyldiazenes, which, upon excitation with blue light, expel N2 to form radical pairs that are captured by a nickel catalyst to form new benzylic architectures without the need for large, stoichiometric leaving groups[5].

Dynamic Kinetic Resolution (DKR): When enantiopurity is paramount, DKR utilizing a palladium catalyst on an alkaline earth support (e.g., Pd/BaSO4) combined with a lipase (e.g., Candida antarctica Lipase B) allows for the resolution of racemic benzylic amines. The basic support is a deliberate, causal choice: it actively suppresses the unwanted condensation of the amine with the intermediate imine, a common failure mode that plagues standard Pd/C systems[6].

Photoredox_Workflow A α-Amino Acid Precursor B Photoredox Catalyst A->B Substrate Input C Single-Electron Oxidation B->C Excitation D α-Carbamoyl Radical C->D Decarboxylation (-CO2) E Radical-Radical Coupling D->E C-C Bond Formation F Secondary Benzylic Amine E->F Aromatization (-CN)

Caption: Mechanistic workflow of photoredox-mediated decarboxylative arylation.

Quantitative Data Summary

The following table synthesizes the performance metrics of the aforementioned synthetic methodologies, providing a comparative baseline for process chemistry selection.

MethodologyCatalyst / ReagentsSubstrate ScopeKey Metric / YieldMechanistic Advantage
Photoredox Decarboxylative Arylation Ir(III) photocatalyst, Blue LEDα-Amino acids + Cyanoarenes73–83% Yield[3]Direct conversion of biomass to pharmacophores via single-electron oxidation.
SuFEx Deaminative Arylation SuFEx + Ni/Ir dual catalysisPrimary benzylic aminesUp to 81% Yield[5]Atom-economic activation without large stoichiometric leaving groups.
Dynamic Kinetic Resolution (DKR) Pd/BaSO4 + Candida antarctica Lipase BRacemic benzylic amines>90% ee[6]Basic support suppresses amine-imine condensation, maximizing enantiopurity.
Pyridinium Cross-Coupling Ni catalyst, Aryl boronic acidsBenzylic pyridinium saltsBroad Scope[7]Enables utilization of widely available benzylic amines to form diarylmethanes.

Validated Experimental Protocol: Photoredox-Mediated Decarboxylative Arylation

To ensure reproducibility, the following protocol for the decarboxylative arylation of α-amino acids is designed as a self-validating system. Every step includes the mechanistic reasoning (causality) behind the action and an in-process validation checkpoint.

Objective: Synthesis of a secondary benzylic amine via the coupling of an N-Boc-protected α-amino acid and a cyanoarene.

Step 1: Reagent Preparation & Stringent Degassing

  • Action: In an oven-dried Schlenk tube, combine the N-Boc-amino acid (1.0 equiv), cyanoarene (3.0 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol %), and Cs2CO3 (1.5 equiv) in anhydrous DMF (0.1 M). Subject the mixture to three consecutive freeze-pump-thaw cycles.

  • Causality: The Ir(III) photocatalyst operates via a long-lived triplet excited state. Molecular oxygen is a potent triplet quencher. Failing to rigorously degas the solvent will result in premature quenching of the excited state before single-electron transfer (SET) can occur, stalling the reaction at 0% conversion.

  • Validation Checkpoint: After the final thaw, the solution should exhibit a vibrant, clear luminescence under ambient light, indicative of an active, unquenched Ir-complex.

Step 2: Photochemical Irradiation

  • Action: Backfill the Schlenk tube with ultra-pure Argon. Irradiate the reaction mixture using a 34 W Blue LED lamp (λmax = 450 nm) at room temperature for 24 hours. Maintain vigorous stirring (800 rpm).

  • Causality: Blue LEDs provide the exact wavelength required for Metal-to-Ligand Charge Transfer (MLCT) in the Ir-complex without generating excessive heat. Vigorous stirring is mandatory because the penetration depth of visible light in a highly absorbing catalytic mixture is limited (Beer-Lambert Law); rapid mass transfer ensures all substrates cycle through the photic zone.

  • Validation Checkpoint: At t=4 hours, remove a 10 µL aliquot via a degassed syringe. TLC (Hexanes/EtOAc 8:2) should reveal the consumption of the cyanoarene and the appearance of a UV-active product spot. If no product spot is visible, verify the emission spectrum of the LED array.

Step 3: Workup and Aromatization Verification

  • Action: Quench the reaction by exposing it to air and diluting with diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

  • Causality: The final step of the catalytic cycle involves the expulsion of a cyanide anion to restore aromaticity to the newly formed benzylic system[3]. Washing with basic aqueous solutions ensures the safe neutralization and removal of any residual HCN generated during the workup.

  • Validation Checkpoint: 1H NMR of the purified product must show the disappearance of the α-proton of the starting amino acid and the appearance of a distinct benzylic proton signal (typically δ 4.5–5.5 ppm, depending on substitution), confirming successful C(sp3)–C(sp2) bond formation.

References

1.1 - National Institutes of Health (PMC). 2.3 - Journal of the American Chemical Society. 3.2 - University of Victoria / Published Literature. 4.6 - Chemical Communications (RSC Publishing). 5.7 - National Institutes of Health (PMC). 6.5 - ChemRxiv.

Sources

Reactivity of tert-Butylamines with Benzylic Halides: A Technical Guide to Sterically Controlled N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, the selective N-alkylation of amines remains a foundational yet challenging transformation. The reaction between tert-butylamine and benzylic halides represents a masterclass in exploiting steric hindrance to achieve exquisite chemoselectivity. As a Senior Application Scientist, I frequently leverage this specific reactivity profile to synthesize sterically hindered secondary amines—crucial pharmacophores and protecting groups in medicinal chemistry—without the pervasive issue of over-alkylation.

This whitepaper dissects the mechanistic causality, kinetic parameters, and field-proven experimental protocols governing the N-benzylation of tert-butylamine, providing researchers with a self-validating framework for reproducible synthesis.

Mechanistic Principles: Electronic Activation vs. Steric Shielding

The classical bimolecular nucleophilic substitution (SN2) of amines with alkyl halides is notoriously difficult to arrest at the secondary amine stage. However, the reaction of tert-butylamine with benzylic halides breaks this paradigm through a precise balance of electronic and steric factors.

The Causality of Chemoselectivity

Benzylic halides (e.g., benzyl chloride, benzyl bromide) are exceptionally electrophilic. The adjacent phenyl ring stabilizes the SN2 transition state via


-orbital overlap with the forming and breaking bonds, lowering the activation energy. Conversely, tert-butylamine features extreme 

-branching, presenting a massive steric profile.

When these two species react, the initial SN2 attack proceeds smoothly due to the benzylic activation[1]. However, the causality of the reaction's high yield lies in the subsequent step: once the secondary amine (N-benzyl-tert-butylamine) is formed, the nitrogen lone pair is flanked by both a bulky tert-butyl group and a benzyl group. This creates an impenetrable steric shield. The activation energy required for a second benzylic halide to attack this nitrogen is prohibitively high, effectively terminating the reaction at the secondary amine stage and suppressing tertiary amine formation[2].

Competing Pathways Under Extreme Hindrance

While SN2 is the dominant productive pathway, it is critical to understand that as steric hindrance increases, alternative mechanisms can emerge. Computational and kinetic models of sterically congested systems demonstrate that Single Electron Transfer (SET) pathways can compete with polar SN2 mechanisms[3]. In the case of tert-butylamine, the SN2 transition state is significantly looser than that of unhindered amines. If the benzylic system is further substituted (e.g., heavily ortho-substituted benzyl bromides), the SN2 pathway may be entirely blocked, forcing the reaction through an SET or SN1 trajectory, which often leads to complex radical coupling byproducts[3].

MechanisticPathway Reagents tert-Butylamine + Benzylic Halide SN2 Bimolecular Nucleophilic Substitution (SN2) Favored by Benzylic Activation Reagents->SN2 Primary Pathway SET Single Electron Transfer (SET) Competes under extreme steric hindrance Reagents->SET Minor Pathway Product N-benzyl-tert-butylamine (Secondary Amine) SN2->Product SET->Product OverAlk Over-alkylation (Tertiary Amine) Suppressed by steric clash Product->OverAlk Blocked

Reaction pathways of tert-butylamine and benzylic halides highlighting steric suppression.

Kinetic and Thermodynamic Data

To contextualize the synthetic utility of this reaction, the following table summarizes the quantitative reactivity profiles of various amines with benzylic halides. Notice how the tert-butyl group uniquely guarantees chemoselectivity compared to less hindered primary amines.

Amine NucleophileElectrophileMajor ProductOver-Alkylation PotentialTypical Isolated Yield
MethylamineBenzyl ChlorideN-benzylmethylamineHigh (Forms tertiary amines)40 - 50%
IsopropylamineBenzyl ChlorideN-benzylisopropylamineModerate65 - 75%
tert-Butylamine Benzyl Chloride N-benzyl-tert-butylamine Negligible 85 - 95%
tert-Butylamine Benzyl Bromide N-benzyl-tert-butylamine Negligible 90 - 98%

Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning the experimental design inherently prevents failure modes, and the analytical workup unequivocally proves the mechanism operated as intended. The following procedure details the synthesis of N-benzyl-tert-butylamine[1].

Step-by-Step Methodology

1. Reagent Preparation & Stoichiometry:

  • Rationale: Use a 3:1 molar ratio of tert-butylamine to benzyl halide. The excess amine serves a dual purpose: it acts as the nucleophile and as the acid scavenger for the generated HX (HCl or HBr). Using an external base (like Et

    
    N) can introduce competitive nucleophilic attack.
    
  • Action: In an oven-dried round-bottom flask under N

    
    , dissolve 1.0 equivalent of benzyl bromide (e.g., 10 mmol, 1.71 g) in 15 mL of anhydrous Dimethylformamide (DMF). Note: DMF is chosen because it selectively solvates cations, leaving the amine "naked" and highly reactive, which is necessary to overcome the initial steric barrier.
    

2. Nucleophilic Addition:

  • Action: Cool the flask to 0 °C. Add 3.0 equivalents of tert-butylamine (30 mmol, 3.15 mL) dropwise over 10 minutes.

  • Rationale: The reaction is exothermic. Dropwise addition controls the thermal spike, preventing the volatilization of tert-butylamine (boiling point ~44 °C).

3. Thermal Activation:

  • Action: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Rationale: While benzylic halides are reactive, the steric bulk of the tert-butyl group requires sustained thermal energy to drive the reaction to completion.

4. Workup and Extraction:

  • Action: Cool to room temperature. Quench with 20 mL of 1M aqueous NaOH to liberate the free base from the tert-butylammonium halide salt. Extract the aqueous layer with Diethyl Ether (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous MgSO
    
    
    
    , and concentrate under reduced pressure.

5. Purification:

  • Action: Purify the crude oil via vacuum fractional distillation or silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N-benzyl-tert-butylamine as a clear, pale yellow liquid[1].

Analytical Validation Logic

To validate that the steric suppression of over-alkylation was successful, the isolated product must be subjected to specific spectroscopic checks[4]:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for a sharp singlet integrating to 9H at ~1.15 ppm (the tert-butyl group) and a singlet integrating to 2H at ~3.75 ppm (the benzylic CH
    
    
    ). The presence of a broad singlet at ~1.3 ppm (1H, N-H) confirms the secondary amine. If over-alkylation occurred, the benzylic CH
    
    
    integration would be disproportionately high.
  • GC-MS: The molecular ion peak must appear at m/z 163. The absence of a peak at m/z 253 confirms zero tertiary amine formation.

ExperimentalWorkflow Step1 Reagent Mixing t-BuNH2 (excess) + Benzyl Halide in DMF or MeCN Step2 Thermal Activation 80°C for 12 hours Overcomes steric barrier Step1->Step2 Step3 Workup & Extraction Aqueous NaOH Quench + Et2O Extraction Step2->Step3 Step4 Purification Vacuum Distillation or Flash Chromatography Step3->Step4 Validation Self-Validation 1H NMR & GC-MS Confirm secondary amine purity Step4->Validation

Step-by-step workflow for the synthesis and validation of N-benzyl-tert-butylamine.

Conclusion

The reactivity of tert-butylamines with benzylic halides is a prime example of utilizing physical organic chemistry principles to solve synthetic bottlenecks. By understanding the causality between the electrophilicity of the benzylic position and the immense steric shielding of the tert-butyl group, researchers can reliably synthesize pure secondary amines. Adhering to the self-validating protocols outlined above ensures high fidelity in drug development pipelines and complex molecule synthesis.

References

  • Competition between SN2 and single electron transfer reactions as a function of steric hindrance illustrated by the model system alkylCl + NO Source: ResearchGate URL
  • N-(tert-Butyl)
  • tert-Butylazomethine in Organic Synthesis: Application Notes and Protocols Source: Benchchem URL
  • Supporting Information Testing the Limits of Radical-Anionic CH-Amination Source: The Royal Society of Chemistry URL

Sources

The Chemical Architecture and Applications of N-Substituted Dimethylphenylmethanamines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted dimethylphenylmethanamines—structurally defined by a tertiary amine core tethered to a functionalized benzyl or xylyl system—represent a highly versatile class of organic compounds. In modern drug development, this scaffold is a privileged pharmacophore, serving as a critical binding determinant in central nervous system (CNS) agents and targeted oncology therapeutics. Most notably, the dimethylphenylmethanamine moiety and its bioisosteres are foundational to the design of Poly (ADP-ribose) polymerase (PARP) inhibitors and their corresponding positron emission tomography (PET) radiotracers[1][2].

This technical guide provides an in-depth analysis of the structural causality, synthetic methodologies, and radiochemical applications of N-substituted dimethylphenylmethanamines, offering self-validating protocols for researchers in synthetic and medicinal chemistry.

Structural and Mechanistic Overview: The Causality of N-Substitution

The pharmacological utility of the dimethylphenylmethanamine core relies heavily on the electronic and steric properties of the tertiary nitrogen.

  • Protonation and Target Engagement: With a pKa typically ranging from 8.5 to 9.5, the tertiary amine is protonated at physiological pH. This cationic center is essential for forming robust salt bridges and charge-dipole interactions within the acidic pockets of target proteins (such as the catalytic domain of PARP-1).

  • Steric Shielding: N,N-dimethylation provides optimal steric bulk. It prevents rapid oxidative deamination by monoamine oxidases (MAOs) while remaining compact enough to avoid steric clashes within narrow receptor binding clefts.

  • Bioisosteric Replacement: In radiopharmaceutical design, the N-substituted dimethylphenylmethanamine moiety is often modified to tune pharmacokinetics. For instance, in the development of the PET tracer [18F]Fluorthanatrace ([18F]FTT), the dimethylphenylmethanamine moiety was strategically replaced with a fluorine-18-fluoroethoxy benzene group to enable radiolabeling while preserving PARP-1 affinity[1][2].

Synthetic Methodologies: The Reductive Amination Paradigm

The most robust and chemoselective method for synthesizing N-substituted dimethylphenylmethanamines is the direct reductive amination of benzaldehyde derivatives with dimethylamine (or substituted secondary amines).

The choice of reducing agent is the primary determinant of reaction success. Historically, sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) were used. However, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the gold standard[3][4].

Causality behind reagent selection: The three electron-withdrawing acetate groups in NaBH(OAc)₃ significantly reduce the nucleophilicity of the hydride. This tunes the reagent to selectively reduce the transient, highly electrophilic iminium ion intermediate without reducing the starting aldehyde to an alcohol[3]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH₃CN.

Quantitative Data: Comparison of Hydride Donors

Table 1 summarizes the quantitative and qualitative metrics governing the choice of reducing agents for this scaffold.

ReagentChemoselectivity (Iminium vs. Carbonyl)Toxicity ProfileTypical YieldCausality for Selection
NaBH₄ LowLow50–70%Highly reactive; often over-reduces the precursor aldehyde to a benzyl alcohol before the iminium can form.
NaBH₃CN HighHigh (Cyanide risk)70–85%Highly selective but requires strictly controlled pH and generates toxic HCN gas under acidic conditions.
NaBH(OAc)₃ Very HighLow85–98%Acetate ligands attenuate hydride transfer, perfectly tuning it for selective iminium reduction at room temperature.
Workflow Visualization

ReductiveAmination A Aldehyde Precursor (e.g., Benzaldehyde) C Iminium Intermediate (Highly Electrophilic) A->C + H+ (cat) B Amine Nucleophile (e.g., Dimethylamine) B->C Condensation D Reduction via NaBH(OAc)3 (Mild Hydride Donor) C->D Fast Step E N,N-Dimethylphenylmethanamine (Product) D->E Hydride Transfer F Self-Validation: 1H-NMR & LC-MS E->F QC Check

Workflow for the reductive amination of aldehydes to N-substituted methanamines.

Protocol 1: Self-Validating Synthesis of N,N-Dimethylphenylmethanamine

Objective: Synthesize an N-substituted dimethylphenylmethanamine via direct reductive amination.

  • Preparation: Dissolve the functionalized benzaldehyde (1.0 mmol) and dimethylamine hydrochloride (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol).

    • Causality: The weak acid facilitates the dehydration step to form the iminium ion without over-protonating the amine nucleophile, which would render it unreactive[4].

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes at 0 °C. Stir at room temperature for 12 hours.

    • Causality: Portion-wise addition controls the exothermic hydride transfer, preventing thermal degradation of the intermediate.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Self-Validation Step (Crucial): Before proceeding to column chromatography, evaporate a small aliquot of the organic layer and obtain a crude ¹H-NMR spectrum.

    • Validation Metric: The reaction is validated as successful if the aldehyde proton signal (~9.8 ppm) has completely disappeared, and a new benzylic CH₂ singlet has appeared at ~3.4 ppm, alongside a 6H singlet for the N(CH₃)₂ group at ~2.2 ppm. If the aldehyde peak persists, re-subject the mixture to additional reducing agent.

Radiochemistry: PARP Inhibitors and [18F]Fluorthanatrace

The dimethylphenylmethanamine scaffold is highly relevant in the oncology space, specifically in the development of PARP inhibitors like Rucaparib and their radiolabeled isotopologues.

To non-invasively image PARP-1 expression in tumors (e.g., BRCA-mutated breast and ovarian cancers), researchers developed [18F]Fluorthanatrace ([18F]FTT). The design of this tracer required a critical structural modification: the replacement of the native dimethylphenylmethanamine moiety with a fluorine-18-fluoroethoxy benzene group[1][2]. This allowed for the facile introduction of the positron-emitting ¹⁸F isotope via nucleophilic aliphatic substitution without destroying the molecule's affinity for the PARP-1 catalytic domain.

Quantitative Data: Radiochemical Parameters

Table 2 outlines the critical parameters for the radiosynthesis of [18F]FTT.

ParameterValueMechanistic Significance
Precursor Type MesylateThe mesylate (methanesulfonate) acts as an excellent leaving group, lowering the activation energy for the SN2 displacement by the [18F]fluoride ion[1][2].
Phase Transfer Agent Kriptofix 2.2.2Solubilizes the [18F]KF complex in anhydrous organic solvents and sequesters the K⁺ ion, generating a "naked," highly reactive fluoride nucleophile[1][2].
Radiochemical Yield (RCYdc) 40–50%Demonstrates high synthetic efficiency, providing sufficient molar activity for clinical PET imaging[1][2].
Radiosynthesis Visualization

Radiosynthesis A Mesylated Precursor (PARP Inhibitor Scaffold) C Nucleophilic Substitution (SN2 Reaction at 90°C) A->C B [18F]Fluoride / K2.2.2 / K2CO3 (Phase Transfer) B->C Activation D [18F]Fluorthanatrace ([18F]FTT) (Radiotracer) C->D 40-50% RCYdc E Radio-HPLC Purification & Co-elution Validation D->E Formulation

Radiosynthesis pathway of [18F]FTT via nucleophilic substitution.

Protocol 2: Self-Validating Radiosynthesis of [18F]FTT

Objective: Introduce an ¹⁸F radiolabel onto a modified dimethylphenylmethanamine-derived scaffold.

  • Isotope Activation: Trap cyclotron-produced [18F]fluoride on a QMA carbonate ion-exchange cartridge. Elute into a reaction vessel using a solution of K₂CO₃ (2 mg) and Kriptofix 2.2.2 (10 mg) in MeCN/H₂O.

    • Causality: The QMA cartridge removes isotopic impurities. Kriptofix 2.2.2 is mandatory to chelate the potassium ion, preventing the formation of tightly bound KF ion pairs and ensuring the ¹⁸F⁻ acts as a powerful nucleophile[1][2].

  • Azeotropic Drying: Evaporate the solvent at 95 °C under a stream of helium. Add anhydrous MeCN (1 mL) and evaporate again (repeat 3 times).

    • Causality: Fluoride is heavily hydrated in aqueous solutions, which entirely kills its nucleophilicity. Azeotropic drying ensures a strictly anhydrous environment.

  • Radiolabeling: Add the mesylated precursor (2 mg) dissolved in anhydrous DMSO (0.5 mL) to the dried [18F]fluoride complex. Heat at 90 °C for 10 minutes.

  • Self-Validation Step (Crucial): Quench the reaction with HPLC mobile phase and inject onto a semi-preparative Radio-HPLC system.

    • Validation Metric: The system is self-validating through co-elution . The retention time of the radioactive peak (detected via a gamma detector) must perfectly match the retention time of a pre-injected, non-radioactive [19F]FTT reference standard (detected via UV at 254 nm). If the peaks do not align within ±0.2 minutes, the radiochemical identity is invalid and the batch must be rejected.

References

  • Destro, F., et al. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry. Available at:[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Zhou, D., et al. (2014). Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. Bioorganic & Medicinal Chemistry, 22(5), 1700-1707. Available at:[Link]

Sources

Methodological & Application

Elucidating the Structures of N-Alkylated Aromatic Amines: A Guide to Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylated aromatic amines are a crucial class of compounds, serving as key intermediates and structural motifs in pharmaceuticals, agrochemicals, and materials science. Their structural characterization is paramount for identity confirmation, impurity profiling, and metabolic studies. Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as the definitive analytical tool for this purpose. This guide provides an in-depth exploration of the fragmentation behavior of N-alkylated aromatic amines under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into the causal mechanisms behind their characteristic fragmentation pathways. Detailed, self-validating protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, designed to equip researchers with the practical knowledge to confidently analyze these molecules.

Introduction: The Analytical Challenge

The structural diversity of N-alkylated aromatic amines stems from variations in the aromatic core, the nature and length of the N-alkyl substituents, and their substitution patterns. This diversity necessitates robust analytical methods to unambiguously determine their structure. Mass spectrometry provides unparalleled sensitivity and structural information by ionizing molecules and breaking them apart into diagnostic fragment ions. The pattern of these fragments serves as a molecular fingerprint. Understanding the rules that govern this fragmentation is essential for accurate spectral interpretation. This note will focus on the two most common ionization techniques: high-energy Electron Ionization (EI), which induces extensive and predictable fragmentation, and softer Electrospray Ionization (ESI), which is ideal for generating protonated molecules for subsequent fragmentation in tandem mass spectrometry (MS/MS).

Fundamental Fragmentation Mechanisms in Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to the formation of a radical cation (M+•) and subsequent, often complex, fragmentation cascades. For N-alkylated aromatic amines, the fragmentation is primarily dictated by the nitrogen atom and its substituents.

Alpha (α)-Cleavage: The Dominant Pathway

The most characteristic fragmentation pathway for amines is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[1][2][3][4][5] This process is highly favored because it results in the formation of a resonance-stabilized immonium cation, which often represents the base peak in the mass spectrum.[1][6]

Causality of α-Cleavage: The ionization process typically removes a non-bonding electron from the nitrogen atom, creating a radical cation.[3] The radical site on the nitrogen promotes the homolytic cleavage of the adjacent C-C bond. One electron from this bond pairs with the nitrogen's radical electron to form a C=N double bond, while the other electron remains with the departing alkyl fragment, forming a neutral radical.[2][6] The resulting cation is stabilized by resonance, with the positive charge shared between the carbon and nitrogen atoms.[6]

  • Rule of Thumb: In cases where different alkyl groups are attached to the nitrogen, the α-cleavage preferentially expels the largest alkyl radical.[7][8] This is because the stability of the resulting neutral radical increases with size and branching (tertiary > secondary > primary), making its formation more energetically favorable.[8][9]

G cluster_0 Mechanism of α-Cleavage mol N-ethylaniline Radical Cation (M+•) frag1 Resonance-Stabilized Immonium Cation (Observed Fragment) mol->frag1 α-cleavage frag2 Methyl Radical (Neutral Loss, Not Observed) mol->frag2 expulsion

Caption: The α-cleavage pathway in N-ethylaniline.

McLafferty Rearrangement

When the N-alkyl chain is three or more carbons long, a McLafferty rearrangement becomes possible.[9][10] This is a characteristic fragmentation that involves the transfer of a hydrogen atom from the γ-carbon (the third carbon from the nitrogen) to the nitrogen atom via a six-membered cyclic transition state.[10][11] This rearrangement is followed by the cleavage of the β-bond (the bond between the α and β carbons), resulting in the elimination of a neutral alkene molecule and the formation of a new radical cation.[11]

Causality of the Rearrangement: The specific geometry of the six-membered transition state is energetically favorable, making this a common pathway for molecules containing a heteroatom and a sufficiently long alkyl chain with an accessible γ-hydrogen.[10] While common for carbonyl compounds, it is also observed in certain amines.[9]

G cluster_0 McLafferty Rearrangement Mechanism mol N-propylaniline Radical Cation (M+•) ts Six-Membered Transition State mol->ts γ-H transfer frag1 New Radical Cation (Observed Fragment) ts->frag1 β-cleavage frag2 Neutral Alkene (Ethene, Not Observed) ts->frag2 elimination G cluster_workflow GC-MS Experimental Workflow A 1. Sample Preparation (Dilution in Ethyl Acetate) B 2. GC Injection (1 µL, Pulsed Splitless) A->B C 3. Chromatographic Separation (e.g., DB-5ms column) B->C D 4. EI Ionization & Fragmentation (70 eV) C->D E 5. Mass Analysis (Quadrupole Analyzer) D->E F 6. Data Acquisition & Analysis E->F

Sources

Application Notes & Protocols: The Role of Sterically Hindered Ligands in Modern Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ligand Selection, Mechanism, and Protocol Design in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: Deconstructing the Role of Tert-butyl[(2,3-dimethylphenyl)methyl]amine in Catalysis

In the field of transition metal catalysis, the ligand is not merely a spectator; it is a crucial determinant of reactivity, selectivity, and catalyst stability. Your inquiry into the catalytic application of Tert-butyl[(2,3-dimethylphenyl)methyl]amine—a sterically hindered primary amine—is a pertinent one, as it touches upon the fundamental principles of ligand design.

However, a comprehensive review of authoritative chemical literature and reaction databases indicates that Tert-butyl[(2,3-dimethylphenyl)methyl]amine is not established as a primary, performance-enhancing ligand for common catalytic reactions such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. Instead, primary amines of this nature are almost universally employed as substrates (nucleophiles) in C-N bond-forming reactions.[1][2][3] In some modern contexts, simpler amines like tert-butylamine have been used as a bifunctional additive, acting as both a base and a simple ligand, particularly in nickel-catalyzed photoredox reactions.[4][5]

The premier class of ligands for high-performance palladium-catalyzed cross-coupling reactions consists of bulky, electron-rich phosphine ligands and, more recently, N-heterocyclic carbenes (NHCs) .[6][7][8] These ligands possess the unique electronic properties necessary to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[8][9] Specifically, their strong σ-donating ability increases the electron density on the metal center, promoting the oxidative addition of even challenging substrates like aryl chlorides.[8] Their steric bulk favors the formation of monoligated, highly reactive palladium(0) species, which is crucial for catalytic turnover.[8][10]

This guide, therefore, will leverage the structural motifs of your query—the tert-butyl and dimethylphenyl groups—to explore the class of ligands where they have demonstrated unparalleled success: Bulky Monoalkylbiaryl Phosphine Ligands . We will provide the in-depth technical insights and field-proven protocols you need to successfully apply these state-of-the-art catalytic systems.

Part 1: The Cornerstone of Modern Cross-Coupling: Bulky, Electron-Rich Phosphine Ligands

The evolution of palladium-catalyzed cross-coupling has been driven by ligand innovation. The "Buchwald-type" biarylphosphine ligands, for instance, are designed to create a sterically demanding and electron-rich environment around the palladium center.[11]

Causality Behind Ligand Design:

  • Steric Hindrance (e.g., tert-Butyl Groups): Large groups like tert-butyl or adamantyl on the phosphorus atom promote the formation of coordinatively unsaturated L-Pd(0) species.[8][10] This is the active catalyst that readily undergoes oxidative addition. The bulk also accelerates the final, product-releasing reductive elimination step.

  • Electron-Donating Groups (e.g., Alkyl Groups on Aryl Rings): Groups like methyl or methoxy on the biaryl backbone increase the electron density of the ligand. This electron-richness is transferred to the palladium center, making it more nucleophilic and thus more reactive towards the oxidative addition of aryl halides.[6][12]

This combination of properties makes these ligands exceptionally effective for coupling challenging substrates, such as electron-rich or sterically hindered aryl chlorides, and for achieving high turnover numbers (TON) and turnover frequencies (TOF).[8][13]

Logical Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

Below is a generalized workflow illustrating the key stages of a typical cross-coupling reaction, such as a Buchwald-Hartwig amination.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Catalytic Cycle cluster_workup Workup & Purification reagents 1. Add Pd Precatalyst, Ligand, Base, and Aryl Halide to Dry Flask purge 2. Evacuate and Backfill with Inert Gas (e.g., Argon) 3x reagents->purge solvent 3. Add Anhydrous Solvent and Amine Substrate via Syringe purge->solvent heat 4. Heat to Reaction Temperature (e.g., 80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench 6. Cool and Quench (e.g., with Water) monitor->quench extract 7. Extract with Organic Solvent, Wash, and Dry quench->extract purify 8. Concentrate and Purify (e.g., Column Chromatography) extract->purify

Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.

Part 2: Field-Proven Protocols for High-Impact Cross-Coupling Reactions

The following protocols are designed as self-validating systems. Each step is included to mitigate common failure points, such as catalyst deactivation by oxygen or moisture.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol details the C-N coupling of a challenging aryl chloride with a primary amine, a transformation heavily reliant on a high-performance ligand like tBuXPhos (Di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine).

Reaction: 4-Chlorotoluene + Aniline → 4-Methyl-N-phenylaniline

ComponentRoleAmount (1.0 mmol scale)M.W.Moles (mmol)Eq.
4-ChlorotolueneElectrophile126.58 mg126.581.01.0
AnilineNucleophile111.7 mg (109 µL)93.131.21.2
Pd₂(dba)₃Palladium Source9.2 mg915.720.01 (0.02 Pd)0.02
tBuXPhosLigand17.0 mg426.650.040.04
Sodium tert-butoxide (NaOtBu)Base134.5 mg96.101.41.4
Anhydrous TolueneSolvent5 mL---

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg), tBuXPhos (17.0 mg), and sodium tert-butoxide (134.5 mg).

  • Inerting: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum under a positive pressure of argon, add 4-chlorotoluene (126.58 mg). Follow with anhydrous toluene (5 mL) and aniline (109 µL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. The reaction is typically complete within 4-24 hours.[2][14]

  • Work-up: After cooling to room temperature, quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the product.[14]

The Catalytic Cycle: A Mechanistic View

Understanding the catalytic cycle is key to troubleshooting and optimizing reactions. The bulky phosphine ligand is essential at each stage.

G PdL L-Pd(0) Active Catalyst OAC Oxidative Addition Complex PdL->OAC Ar-X AmineComplex Amine Coordination OAC->AmineComplex R₂NH, Base OAC_note Ligand bulk facilitates this rate-limiting step. RE Reductive Elimination AmineComplex->RE RE->PdL Ar-NR₂ RE_note Ligand bulk also promotes this final step.

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride

This protocol addresses the C-C bond formation between two sterically hindered partners, a reaction where ligand choice is paramount. A ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is ideal.

Reaction: 2-Chloro-1,3-dimethylbenzene + (2-methylphenyl)boronic acid → 2,2',6-Trimethyl-1,1'-biphenyl

ComponentRoleAmount (1.0 mmol scale)M.W.Moles (mmol)Eq.
2-Chloro-1,3-dimethylbenzeneElectrophile140.61 mg (130 µL)140.611.01.0
(2-Methylphenyl)boronic acidNucleophile203.9 mg135.961.51.5
Pd(OAc)₂Palladium Source2.2 mg224.490.010.01
XPhosLigand9.5 mg476.660.020.02
Potassium Phosphate (K₃PO₄)Base424.6 mg212.272.02.0
Anhydrous TolueneSolvent4 mL---

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox, charge an oven-dried vial with Pd(OAc)₂ (2.2 mg), XPhos (9.5 mg), (2-methylphenyl)boronic acid (203.9 mg), and K₃PO₄ (424.6 mg).

  • Reagent Addition: Add a stir bar, 2-chloro-1,3-dimethylbenzene (130 µL), and anhydrous toluene (4 mL). Seal the vial with a screw cap.

  • Reaction: Remove the vial from the glovebox and place it in a heating block set to 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Follow reaction progress via GC-MS analysis of small aliquots. Note that boronic acids can sometimes undergo protodeboronation, so it's important to drive the reaction to completion.[10]

  • Work-up: After cooling, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash chromatography to isolate the tri-aryl product.[15][16][17]

Part 3: Troubleshooting and Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture exposure).2. Poor quality base or solvent.3. Substrate is too unreactive for conditions.1. Ensure rigorous inert technique. Use a glovebox. Use fresh precatalyst/ligand.2. Use freshly opened, anhydrous solvent. Grind the base to a fine powder before use.3. Increase temperature. Switch to a more electron-rich ligand (e.g., from XPhos to tBuXPhos).
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water in the reaction.2. Base is too strong or reaction temperature too high for the substrate.1. Use scrupulously dry reagents and solvents.2. Switch to a weaker base (e.g., K₃PO₄ instead of NaOtBu). Lower the reaction temperature.
Protodeboronation of Boronic Acid (Suzuki) 1. Reaction conditions are too harsh (high temp, strong base).2. Boronic acid is inherently unstable.1. Use milder conditions. Consider using a boronic ester (e.g., pinacol ester) or a trifluoroborate salt which are more stable.[10][18]2. Use a larger excess of the boronic acid (1.5-2.0 eq.).

References

  • (PDF) Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. - ResearchGate. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. [Link]

  • Bulky Monodentate Phosphoramidites in Palladium‐Catalyzed Allylic Alkylation Reactions: Aspects of Regioselectivity and Enantioselectivity | Scilit. [Link]

  • An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - Frontiers. [Link]

  • Phosphine ligands and catalysis - Research - Gessner Group. [Link]

  • Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing). [Link]

  • Ylide‐Functionalized Phosphines: Strong Donor Ligands for Homogeneous Catalysis - PMC. [Link]

  • Design of precatalysts and phosphine ligands for Pd-catalyzed transformations - DSpace@MIT. [Link]

  • Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions - University of Windsor. [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. [Link]

  • (t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Technique for synthesizing tert-butylamine - Google P
  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive | ChemRxiv. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. [Link]

  • Synthesis process of tert-butyl amine and its formula - Google P
  • Tert-butyl – Knowledge and References - Taylor & Francis. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive | Request PDF - ResearchGate. [Link]

  • Crystal structure of 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane - PMC. [Link]

  • (PDF) N-tert-Butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine. [Link]

  • A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides - SciSpace. [Link]

  • 1,1′-Methylene-3,3′-bis[(N-(tert-butyl)imidazol-2-ylidene] and Its Effect in Palladium-Catalyzed C–C Coupling - ResearchGate. [Link]

  • Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation - NSF Public Access Repository. [Link]

  • Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation - DSpace@MIT. [Link]

  • Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides - PubMed. [Link]

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC. [Link]

  • Palladium-Catalyzed Cascade Cyclization−Oxidative Olefination of tert-Butyl 2-Alkynylbenozates - Xingwei Li. [Link]

  • Synthesis of Ti Complexes Supported by an ortho-terphenoxide Ligand and their Applications in Alkyne Hydroamination Catalysis - PMC. [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quantifying Substituted Benzylamines

Substituted benzylamines are a class of organic compounds characterized by a benzyl group attached to an amino group, with various substituents on the aromatic ring or the nitrogen atom. This structural motif is prevalent in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and illicit substances.[1][2] In the pharmaceutical industry, for instance, benzylamine derivatives are integral to the synthesis of drugs such as the antihypertensive agent nebivolol and the antibiotic moxifloxacin.[3] Therefore, the accurate and precise quantification of substituted benzylamines is of paramount importance for quality control, impurity profiling, pharmacokinetic studies, and forensic analysis.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of substituted benzylamines using modern analytical techniques. As a senior application scientist, this document is structured to not only provide step-by-step instructions but also to explain the underlying principles and rationale behind the methodological choices, ensuring a robust and reliable analytical workflow.

I. Foundational Principles of Analytical Method Selection

The choice of an analytical method for substituted benzylamines is dictated by the physicochemical properties of the analyte and the matrix in which it is present. Key considerations include the analyte's polarity, volatility, thermal stability, and the presence of a chromophore. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

II. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Benzylamines

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for many substituted benzylamines.[4]

A. The Rationale Behind HPLC Method Development

The basic nature of the amine group in benzylamines necessitates careful consideration of the mobile phase pH and column chemistry to achieve optimal chromatographic separation and peak shape. A reversed-phase C18 column is commonly employed, often with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer.[1] The pH of the buffer is typically maintained in the acidic range to ensure the amine is in its protonated, more water-soluble form, which minimizes peak tailing and improves retention time reproducibility.

B. Detailed HPLC Protocol for Quantification

This protocol is a general guideline and should be optimized and validated for the specific substituted benzylamine of interest.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration, typically around 1 mg/mL.

  • For quantitative analysis, prepare a series of calibration standards of a certified reference material in the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.[4]

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Standard system with a pump, autosampler, column oven, and UV or PDA detector.[5]Provides the necessary components for reproducible chromatographic separation and detection.
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm).[1]Offers good retention and separation for a wide range of moderately polar to nonpolar compounds.
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]The organic modifier (acetonitrile) elutes the analytes, while the acidic aqueous phase ensures the amine is protonated, leading to better peak shape.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30°C.Maintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µL.A typical injection volume that balances sensitivity with the risk of column overload.
Detection UV at 210 nm or 254 nm.[1][4]Benzylamines typically have a UV absorbance in this range due to the benzene ring.

3. Data Analysis and Quantification:

  • Identify the peak corresponding to the substituted benzylamine based on its retention time compared to a reference standard.

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of the substituted benzylamine in the sample by interpolating its peak area on the calibration curve.

III. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Benzylamines

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[6] It is ideal for the analysis of volatile and thermally stable substituted benzylamines.[7]

A. The Imperative of Derivatization in GC Analysis

Primary and secondary amines, including many substituted benzylamines, are polar and can exhibit poor peak shapes and low sensitivity in GC due to their interaction with active sites in the GC system.[8] Derivatization is a chemical modification process that converts these polar amines into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior.[8][9] Common derivatization techniques include silylation and acylation.[8]

  • Silylation: Replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group.

  • Acylation: Introduces an acyl group, often using reagents like trifluoroacetic anhydride (TFAA), which can also enhance sensitivity with an electron capture detector (ECD).[8]

B. Detailed GC-MS Protocol with Derivatization

This protocol provides a framework for the analysis of a substituted benzylamine requiring derivatization.

1. Derivatization Procedure (Acylation with TFAA):

  • Place a known amount of the dried sample into a reaction vial.

  • Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) followed by 100 µL of TFAA.[8]

  • Tightly cap the vial and heat at 60-70°C for 20 minutes.[8]

  • Allow the vial to cool to room temperature before injection.

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
GC-MS System Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[7]Provides both separation and definitive identification of the analyte.
Column Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]Well-suited for the separation of a wide range of non-polar to moderately polar compounds.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[7]An inert gas that carries the sample through the column without reacting with it.
Injector Temperature 250°C.Ensures rapid volatilization of the sample.
Oven Temperature Program Start at 100°C (hold for 1 min), ramp to 280°C at 15°C/min (hold for 5 min).[4]A temperature gradient is used to separate compounds with different boiling points.
MS Ion Source Temp. 230°C.[4]Maintains the analytes in a gaseous state as they enter the mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eV.[7]A standard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range Scan from m/z 50 to 400.[4]Covers the expected mass range for the derivatized benzylamine and its fragments.

3. Data Analysis and Quantification:

  • Identify the derivatized benzylamine by its retention time and the characteristic fragmentation pattern in its mass spectrum.

  • For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Prepare and analyze derivatized calibration standards to construct a calibration curve for quantification.

IV. Capillary Electrophoresis (CE) for Charged Benzylamines

Capillary electrophoresis is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species.[10] Given that benzylamines are basic and can be readily protonated to form cations, CE offers a powerful alternative to HPLC and GC.

A. The Principles of CE Separation for Benzylamines

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation is based on the differential migration of analytes in an electric field.[11] At a low pH, substituted benzylamines will be positively charged and will migrate towards the cathode at a rate dependent on their charge-to-size ratio.[12]

B. Detailed CZE Protocol

This protocol is a starting point and requires optimization for the specific analyte.

1. Sample and Buffer Preparation:

  • Prepare a background electrolyte (BGE) of 50 mM phosphate buffer at pH 2.5.

  • Dissolve the sample and calibration standards in the BGE to a suitable concentration.

  • Filter all solutions through a 0.22 µm syringe filter.

2. Instrumentation and Electrophoretic Conditions:

ParameterRecommended SettingRationale
CE System Capillary electrophoresis instrument with a UV or DAD detector.Standard instrumentation for CE analysis.
Capillary Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).The standard capillary material for most CE applications.
Background Electrolyte 50 mM Phosphate Buffer, pH 2.5.A low pH ensures the benzylamine is fully protonated and minimizes interactions with the capillary wall.
Voltage 20 kV.The driving force for the electrophoretic separation.
Temperature 25°C.Maintained for reproducible migration times.
Injection Hydrodynamic injection (e.g., 50 mbar for 5 seconds).A common and reproducible method for sample introduction.
Detection UV at 210 nm.Suitable for detecting the aromatic ring of the benzylamine.

3. Data Analysis and Quantification:

  • Identify the analyte peak based on its migration time relative to a standard.

  • Quantify using a calibration curve constructed from the peak areas of the standards.

V. Method Validation: Ensuring Trustworthiness and Reliability

A described analytical method is only useful if it is validated to be fit for its intended purpose.[13] The validation process demonstrates that the procedure is reliable, reproducible, and accurate for the quantification of the target analyte. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[14][15][16]

Validation ParameterDescription
Accuracy The closeness of the measured value to the true value.[15]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[17]
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[15]
Range The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable degree of precision, accuracy, and linearity.[15]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[15]

A comprehensive validation report should be prepared to document the results of the validation studies.[13]

VI. Visualizing the Analytical Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key stages of the HPLC and GC-MS workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Accurate Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analytical workflow for substituted benzylamines.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquot Derivatization Derivatization (e.g., Acylation) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection Integration Peak Integration Detection->Integration LibrarySearch Mass Spectral Library Search Detection->LibrarySearch Quantification Quantification (SIM) Integration->Quantification

Caption: GC-MS analytical workflow including derivatization.

VII. Conclusion

The quantification of substituted benzylamines is a critical task in many scientific disciplines. The choice of analytical methodology—be it HPLC, GC-MS, or CE—should be guided by the specific properties of the analyte and the requirements of the analysis. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can develop and validate robust and reliable analytical methods for the accurate quantification of this important class of compounds. The integrity of the data generated is underpinned by a thorough understanding of the chosen technique and a commitment to rigorous method validation.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • SLS Ireland - Lab Supplies. (n.d.). Benzylamine,;, for GC derivati | 13180-500ML | SUPELCO. Retrieved from [Link]

  • OSTI. (2023, April 19). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Proclinical. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation | PDF. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzylamine. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • LinkedIn. (2024, November 20). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Retrieved from [Link]

  • PubMed. (1984). Determination of benzylamine in bethanidine by gas chromatography-mass spectrometry. Retrieved from [Link]

  • PubMed. (2004, January 15). [Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow]. Retrieved from [Link]

  • Agilent. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]

  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Retrieved from [Link]

  • RSC Publishing. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

  • ScienceDirect. (n.d.). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • PubMed. (2015, April 15). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Capillary zone electrophoresis and capillary electrophoresis-mass spectrometry for analyzing qualitative and quantitative variations in therapeutic albumin. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • MDPI. (2024, August 24). Applications of Capillary Electrophoresis for the Detection of Adulterants in Dietary Supplements. Retrieved from [Link]

  • Semantic Scholar. (2024, August 24). Applications of Capillary Electrophoresis for the Detection of Adulterants in Dietary Supplements. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Retrieved from [Link]

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Application Note: Protocol for N-Alkylation of 2,3-Dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Scientific Rationale

The Substrate Challenge

2,3-dimethylbenzylamine (CAS: 19615-08-8) presents a unique steric profile compared to unsubstituted benzylamine.[1] The ortho-methyl group at the C2 position creates proximal steric bulk around the benzylic nitrogen. While this steric hindrance can slightly retard nucleophilic attack compared to unhindered amines, it is insufficient to prevent the classic "runaway alkylation" observed in direct nucleophilic substitution.

Core Challenge: The product of a primary amine alkylation (a secondary amine) is often more nucleophilic than the starting material due to the inductive electron-donating effect of the new alkyl group. In direct alkylation with alkyl halides, this leads to a statistical mixture of:

  • Starting Material (Unreacted)

  • Mono-alkylated Product (Desired)

  • Bis-alkylated Product (Impurity)

  • Quaternary Ammonium Salt (Impurity)

Selection of Methodology

To ensure high fidelity in drug development workflows, we prioritize methods that thermodynamically or kinetically favor mono-alkylation.[1]

MethodSelectivityScalabilityRecommendation
Reductive Amination High (>95%) HighPrimary Protocol
Direct Alkylation Low to ModerateHighSecondary (Use only if aldehyde unavailable)
Amide Reduction HighModerateAlternative (Requires 2 steps)

Part 2: Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Objective: Selective mono-alkylation using an aldehyde/ketone and a hydride reducing agent. Mechanism: Formation of an imine/iminium intermediate followed by irreversible hydride reduction. The steric bulk of the ortho-methyl group on the 2,3-dimethylbenzylamine actually aids selectivity here by destabilizing the formation of a ternary iminium species required for over-alkylation.

Reagents & Materials
  • Substrate: 2,3-dimethylbenzylamine (1.0 equiv)

  • Electrophile: Corresponding Aldehyde (1.05 equiv) or Ketone (1.1 - 1.5 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv)[1]

    • Note: STAB is preferred over NaBH₄ or NaCNBH₃ due to its mildness; it reduces imines selectively without reducing aldehydes.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Crucial for ketone substrates.[1]

Step-by-Step Procedure
  • Imine Formation:

    • In a dry round-bottom flask, dissolve 2,3-dimethylbenzylamine (10 mmol) in DCE (30 mL).

    • Add the Aldehyde (10.5 mmol).

    • Critical Step: If using a ketone, add Acetic Acid (10 mmol) to catalyze imine formation.[1] For aldehydes, this is optional but recommended if reaction is slow.[1]

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. (Monitor by TLC/LCMS for disappearance of amine).[2]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH(OAc)₃ (14 mmol) portion-wise over 10 minutes.

    • Why: Portion-wise addition prevents localized exotherms and side reactions.

    • Allow the mixture to warm to RT and stir for 2–16 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with Brine.[2][3][4][5]

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification:

    • The crude product is often >90% pure.[6] If necessary, purify via Flash Column Chromatography (Silica gel; Hexanes/EtOAc or DCM/MeOH gradient).[1]

Protocol B: Direct Alkylation (Controlled)

Objective: Alkylation using alkyl halides (R-X) when the aldehyde precursor is unstable or unavailable. Strategy: Use the "Cesium Effect" and high dilution to suppress over-alkylation.

Reagents
  • Substrate: 2,3-dimethylbenzylamine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (0.8 – 0.9 equiv)[1]

    • Note: Using a substoichiometric amount of alkyl halide forces the amine to remain in excess, statistically favoring mono-alkylation.

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[1]

  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous).

Step-by-Step Procedure
  • Preparation:

    • Dissolve 2,3-dimethylbenzylamine (10 mmol) and Cs₂CO₃ (15 mmol) in ACN (50 mL).

    • Note: Higher dilution (0.2 M or lower) favors mono-alkylation.[1]

  • Addition:

    • Dissolve the Alkyl Halide (8.5 mmol) in ACN (10 mL).

    • Add this solution dropwise via syringe pump over 1–2 hours to the amine mixture at RT.

    • Mechanism:[7][8][9][10][11][12] Slow addition ensures the concentration of alkylating agent is always low relative to the unreacted primary amine.

  • Reaction:

    • Stir at 40–60°C for 4–12 hours. Monitor strictly by LCMS. Stop when the alkyl halide is consumed.

  • Workup:

    • Filter off inorganic solids.[2]

    • Concentrate the filtrate.[2][4][5]

    • Partition between EtOAc and Water.[2]

    • Purify via Column Chromatography (Essential, as bis-alkylated byproducts are likely).[1]

Part 3: Analytical Validation & Troubleshooting

Data Interpretation (NMR)

Distinguishing Mono- vs. Bis-alkylation is critical.[1]

SignalMono-Alkylated ProductBis-Alkylated Product
N-H Proton Broad singlet (1H) usually visible around 1.5–3.0 ppm (exchangeable).[1]Absent
Benzylic CH₂ Singlet (2H). Shifted slightly downfield from starting material.Singlet (4H) if symmetric; or two distinct singlets. Significant downfield shift.
Alpha-CH (Alkyl) Integration corresponds to 1 alkyl chain.Integration corresponds to 2 alkyl chains.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete imine formation.Add molecular sieves (4Å) or MgSO₄ during step 1 to remove water. Increase AcOH.
Bis-alkylation (Protocol B) Alkyl halide added too fast or in excess.Reduce alkyl halide to 0.8 equiv. Increase dilution. Switch to Protocol A.
No Reaction (Steric) 2,3-dimethyl steric clash with bulky ketones.[1]Use Ti(OiPr)₄ (Titanium Isopropoxide) as a Lewis Acid catalyst (1.5 equiv) during imine formation.

Part 4: Visualization of Workflows

Decision Matrix & Reaction Pathways

The following diagram illustrates the kinetic pathways and decision logic for selecting the correct protocol.

G Start Start: 2,3-Dimethylbenzylamine Choice Is the Alkyl Group available as an Aldehyde? Start->Choice ProtoA Protocol A: Reductive Amination Choice->ProtoA Yes (Preferred) ProtoB Protocol B: Direct Alkylation Choice->ProtoB No (e.g., Allyl/Benzyl) Imine Intermediate: Imine Formation ProtoA->Imine Aldehyde + NaBH(OAc)3 MonoProduct Target: Mono-Alkylated Amine (High Selectivity) Imine->MonoProduct Reduction Control Critical Control: Slow Addition + 0.8 eq Electrophile ProtoB->Control Alkyl Halide + Cs2CO3 MixProduct Result: Mixture (Mono + Bis) Requires Chromatography Control->MixProduct SN2 Reaction

Figure 1: Strategic decision tree for N-alkylation of 2,3-dimethylbenzylamine, highlighting the selectivity advantage of Reductive Amination.

Part 5: References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][7] Journal of Organic Chemistry, 2002, 67(3), 674–683.[1][7]

  • Master Organic Chemistry. "Reductive Amination." MasterOrganicChemistry.com, 2017.[1]

  • BenchChem. "Experimental procedure for N-alkylation of primary amines." BenchChem Application Notes, 2025.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in N-benzylation of tert-butylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize sterically hindered amines. The tert-butyl group presents a massive steric shield around the nitrogen lone pair, severely restricting the trajectory required for standard S_N2 nucleophilic attack[1].

When reacting tert-butylamine with benzyl halides, this steric clash increases the activation energy barrier, often leading to sluggish reaction rates, unreacted starting materials, or competing side reactions[2]. To achieve a high-yield synthesis of N-benzyl-tert-butylamine, we must bypass this steric blockade through strategic pathway selection.

Below is our comprehensive troubleshooting guide, validated protocols, and mechanistic insights to help you overcome these synthetic bottlenecks.

Diagnostic Workflow: Pathway Selection

Workflow Start Goal: Synthesize N-benzyl-tert-butylamine Decision Is Benzaldehyde available? Start->Decision PathA Reductive Amination (High Yield / Recommended) Decision->PathA Yes PathB Direct S_N2 Alkylation (Low Yield / Fallback) Decision->PathB No (Must use Bn-X) StepA1 1. Form Imine (Dean-Stark / MgSO4) 2. Reduce with NaBH(OAc)3 PathA->StepA1 StepB1 1. Use Polar Aprotic Solvent (DMF) 2. Add NaI (Finkelstein) 3. Heat to 80°C PathB->StepB1

Decision matrix for selecting the optimal N-benzylation pathway.

Troubleshooting Guide & FAQs

Issue 1: Direct alkylation with benzyl bromide yields <15% product. Q: I have been refluxing tert-butylamine with benzyl bromide in DCM for 24 hours, but my yields are abysmal. What is going wrong? A (Causality & Solution): The sp³ hybridized nitrogen in tert-butylamine is flanked by three bulky methyl groups[1]. In an S_N2 reaction, the amine must approach the electrophilic carbon of benzyl bromide at a 180° angle to the leaving group. The tert-butyl group physically blocks this optimal trajectory. Optimization: If you must use direct alkylation, you need to force the reaction kinetically[2].

  • Solvent Switch: Change from DCM to a polar aprotic solvent like DMF or DMSO. This leaves the nucleophile unsolvated and highly reactive.

  • Catalysis: Add 20 mol% Sodium Iodide (NaI). This initiates a Finkelstein reaction, converting benzyl bromide to the highly reactive benzyl iodide in situ.

  • Temperature: Increase the heat to 80°C to overcome the massive activation energy barrier[2].

Issue 2: Reductive amination with benzaldehyde stalls at the imine stage. Q: I switched to reductive amination using benzaldehyde and NaBH₄ in methanol, but I am seeing a mixture of benzyl alcohol and unreacted amine. A (Causality & Solution): Reductive amination is the gold standard for hindered amines because the initial step (imine formation via addition-elimination) is less sensitive to steric hindrance than S_N2 substitution. However, imine formation is reversible. If you add a strong, unselective hydride source like NaBH₄ too early, it will rapidly reduce the benzaldehyde to benzyl alcohol before the sterically hindered imine can fully form[3]. Optimization: You must decouple imine formation from reduction.

  • Pre-formation: Stir benzaldehyde and tert-butylamine with a dehydrating agent (e.g., anhydrous MgSO₄ or Ti(OiPr)₄) for 12 hours before adding the reductant.

  • Chemoselective Reductant: Use Sodium Triacetoxyborohydride (NaBH(OAc)₃). It is a milder reducing agent that selectively reduces the protonated iminium ion without touching the unreacted aldehyde.

Issue 3: Are there green, reagent-free alternatives? Q: We are trying to avoid stoichiometric borohydride reagents. Are there electrochemical methods for this specific coupling? A: Yes. Recent advancements in paired electrolysis allow for the direct conversion of benzyl alcohol to N-benzyl-tert-butylamine[4]. Using a NiOOH catalyst for the oxidation of benzyl alcohol to benzaldehyde, coupled with in-situ reductive amination on a Silver (Ag) electrode, yields the desired product without external hydride donors, achieving up to 35% Faradaic Efficiency (FE) for the final amine[4].

Quantitative Data: Pathway Comparison

MethodReagentsSolventTemp (°C)Time (h)Typical Yield (%)Primary Challenge
Standard S_N2 BnBr, K₂CO₃DCM2524< 15%Steric clash prevents nucleophilic attack.
Optimized S_N2 BnBr, NaI, Cs₂CO₃DMF804840 - 55%Competing side reactions; difficult purification.
Reductive Amination PhCHO, NaBH(OAc)₃DCE251285 - 95%Requires strict anhydrous conditions for imine.
Paired Electrolysis BnOH, NiOOH/Agt-BuNH₂254~ 35% (FE)Specialized electrochemical setup required.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reductive Amination (The Gold Standard)

This protocol utilizes a chemoselective reductant to ensure high yields while preventing the premature reduction of benzaldehyde.

  • Preparation: In an oven-dried 100 mL round-bottom flask flushed with Argon, dissolve benzaldehyde (10.0 mmol, 1.0 eq) and tert-butylamine (12.0 mmol, 1.2 eq) in 30 mL of anhydrous 1,2-dichloroethane (DCE).

  • Dehydration: Add 2.0 grams of activated 4Å molecular sieves or anhydrous MgSO₄. Stir at room temperature for 4-6 hours.

    • Validation Checkpoint: Pull a 0.1 mL aliquot, filter, and run a TLC (9:1 Hexanes/EtOAc). You should observe the near-complete disappearance of the benzaldehyde spot (Rf ~0.8) and the appearance of a UV-active baseline spot (the imine). Do NOT proceed until imine formation is confirmed.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add Sodium Triacetoxyborohydride, NaBH(OAc)₃ (15.0 mmol, 1.5 eq), in small portions over 15 minutes to control hydrogen gas evolution.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 6 hours.

  • Quench & Workup: Quench the reaction carefully with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Finkelstein-Assisted Direct Alkylation (The Fallback)

Use this protocol only if benzaldehyde cannot be used (e.g., specific isotopic labeling of the benzyl halide).

  • Activation: In a dry flask under Argon, dissolve tert-butylamine (20.0 mmol, 2.0 eq) in 20 mL of anhydrous DMF. Add Sodium Iodide (2.0 mmol, 0.2 eq) and Cesium Carbonate (15.0 mmol, 1.5 eq).

  • Electrophile Addition: Add benzyl bromide (10.0 mmol, 1.0 eq) dropwise.

  • Thermal Overcome: Heat the reaction mixture to 80°C and stir vigorously for 48 hours[2].

    • Validation Checkpoint: Monitor via GC-MS. Due to the extreme steric hindrance, expect a slow conversion rate. If conversion stalls before 50%, add an additional 0.1 eq of NaI.

  • Workup: Cool to room temperature, dilute with 50 mL of diethyl ether, and wash extensively with water (5 x 20 mL) to remove the DMF. Dry the organic layer and purify via amine-functionalized silica gel chromatography to isolate the product.

Mechanistic Pathway

Mechanism Nuc tert-Butylamine (Nucleophile) Hemiaminal Hemiaminal Intermediate Nuc->Hemiaminal Addition Elec Benzaldehyde (Electrophile) Elec->Hemiaminal Addition Imine Sterically Hindered Imine Hemiaminal->Imine -H2O (Dehydration) Product N-benzyl-tert-butylamine Imine->Product NaBH(OAc)3 (Reduction)

Mechanistic sequence of the reductive amination bypass strategy.

References

  • Poater, A. et al. "Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines." Chemical Science (RSC Publishing), 2021. URL: [Link]

  • Broersen, P. J. L. et al. "Electrosynthesis of benzyl-tert-butylamine via nickel-catalyzed oxidation of benzyl alcohol." Green Chemistry (RSC Publishing), 2025. URL: [Link]

  • "Pot Reductive Aminations of Carbonyl Compounds with Aquivion-Fe as a Recyclable Catalyst." IRIS Università Ca' Foscari Venezia. URL: [Link]

Sources

Technical Support Center: Synthesis of N-(2,3-dimethylbenzyl)-tert-butylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N-(2,3-dimethylbenzyl)-tert-butylamine. This guide is tailored for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of N-(2,3-dimethylbenzyl)-tert-butylamine.

Q1.1: What is the most common and efficient laboratory-scale method for synthesizing N-(2,3-dimethylbenzyl)-tert-butylamine?

The most prevalent and versatile method is a one-pot reductive amination . This reaction involves the condensation of 2,3-dimethylbenzaldehyde with tert-butylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine product.[1][2] This approach is widely favored in medicinal chemistry for its operational simplicity and the availability of mild and selective reducing agents.[3]

Q1.2: What are the most critical parameters to control during the reductive amination process for this specific molecule?

Success in this synthesis hinges on the careful control of three key parameters:

  • Stoichiometry: The molar ratio of the aldehyde, amine, and reducing agent is crucial. A slight excess of the amine is often used to suppress the formation of dialkylated byproducts.[4]

  • Choice of Reducing Agent: The reducing agent's selectivity is paramount. Agents that preferentially reduce the imine intermediate over the starting aldehyde lead to cleaner reactions and higher yields. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for this reason.[4]

  • Reaction Conditions (pH and Solvent): The initial imine formation is typically favored under weakly acidic to neutral conditions, which catalyze the dehydration step.[1] The choice of solvent must ensure the solubility of all reactants and reagents. Dichloromethane (DCM) or dichloroethane (DCE) are common choices.[5]

Q1.3: The tert-butyl group is sterically bulky. Does this present unique challenges for the reaction?

Yes, the significant steric hindrance of the tert-butyl group can influence the reaction in two ways. First, it can slow down the rate of the initial nucleophilic attack of the amine on the aldehyde, potentially requiring longer reaction times or slightly elevated temperatures compared to less hindered amines. Second, this same steric bulk beneficially suppresses the most common side reaction in reductive aminations with primary amines: over-alkylation to form a tertiary amine.[4] The formation of N,N-bis(2,3-dimethylbenzyl)-tert-butylamine is generally not a significant issue due to the difficulty of adding a second bulky benzyl group.

Troubleshooting Guide: Side Reactions & Purity Issues

This section is formatted as a series of common experimental problems, their underlying causes, and validated solutions.

Issue 2.1: Low Conversion with Significant Unreacted 2,3-Dimethylbenzaldehyde
  • Symptom: Your crude reaction analysis (GC-MS, LC-MS, or ¹H NMR) shows a large amount of remaining 2,3-dimethylbenzaldehyde.

  • Question: My reaction seems to have stalled, leaving a lot of unreacted aldehyde. Why is this happening and how can I fix it?

  • Root Cause & Solution: This issue almost always points to an unfavorable equilibrium in the initial imine formation step. The condensation of an aldehyde and an amine to an imine is a reversible reaction that produces water.[1] If this water is not removed or sequestered, the equilibrium may not sufficiently favor the imine, leaving no substrate for the reducing agent to act upon.

    Actionable Solutions:

    • Add a Dehydrating Agent: Incorporate anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) into the reaction mixture to sequester the water as it is formed.

    • Ensure Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the experiment.

    • Optimize pH: While not always necessary with reagents like STAB, adding a small amount of a weak acid like acetic acid (often 1-2 drops or as a co-solvent) can catalyze imine formation.[5] Be cautious, as strongly acidic conditions can deactivate the amine by protonating it.

Issue 2.2: Presence of 2,3-Dimethylbenzyl Alcohol as a Major Byproduct
  • Symptom: A significant impurity is detected that corresponds to the molecular weight of 2,3-dimethylbenzyl alcohol.

  • Question: My reducing agent is reducing my starting aldehyde instead of the imine intermediate. How can I improve the chemoselectivity?

  • Root Cause & Solution: This is a classic chemoselectivity problem. Many hydride-based reducing agents can reduce both aldehydes and imines. If the rate of aldehyde reduction is competitive with the rate of imine formation and subsequent reduction, the alcohol byproduct will form. This is particularly common with stronger, less selective reducing agents like sodium borohydride (NaBH₄).[1][6]

    Actionable Solutions:

    • Switch to a More Selective Reducing Agent: The most effective solution is to use sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) . STAB is a milder and sterically hindered reducing agent that is highly selective for the reduction of imines and iminium ions in the presence of aldehydes.[4]

    • Employ a Stepwise (Indirect) Procedure: If you must use a less selective reagent like NaBH₄, you can perform the reaction in two steps. First, form the imine by reacting the aldehyde and amine, often with azeotropic removal of water using a Dean-Stark apparatus. After confirming imine formation, the crude imine can be dissolved in a protic solvent like methanol and then treated with NaBH₄.[2]

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentTypical SolventSelectivity for Imine vs. AldehydeKey AdvantagesCommon Issues
Sodium Triacetoxyborohydride (STAB) DCM, DCE, THFExcellentHigh selectivity, mild, effective in one-pot procedures.[4]Moisture sensitive, relatively higher cost.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THFGood (pH-dependent)Effective at acidic pH where iminium ion is favored.[1]Highly toxic , generates toxic HCN gas upon acidic workup.[4]
Sodium Borohydride (NaBH₄) Methanol, EthanolPoor to ModerateInexpensive, readily available.[7][8]Competitively reduces aldehydes, leading to alcohol byproducts.[1]
Catalytic Hydrogenation (H₂/Pd-C) Methanol, EthanolExcellent"Green" method, high-yielding.[1]Requires specialized hydrogenation equipment (pressure vessel).
Issue 2.3: Difficult Purification and Emulsion Formation During Workup
  • Symptom: During the aqueous workup (e.g., quenching with NaHCO₃ or another base), persistent emulsions form, making phase separation difficult and leading to product loss.

  • Question: How can I break these emulsions and design a better purification strategy?

  • Root Cause & Solution: The product, N-(2,3-dimethylbenzyl)-tert-butylamine, is a basic amine that can act as a surfactant, stabilizing oil-in-water or water-in-oil emulsions, especially after quenching the reaction.

    Actionable Solutions:

    • Acid-Base Extraction: A robust method for separating your basic amine product from neutral byproducts (like the alcohol) and unreacted aldehyde is an acid-base extraction.

      • After quenching the reaction, extract the aqueous layer with a solvent like ethyl acetate or DCM.

      • Combine the organic layers and extract them with dilute aqueous acid (e.g., 1 M HCl). The amine product will be protonated and move into the aqueous phase, while neutral impurities remain in the organic phase.

      • Separate the layers, and then carefully basify the acidic aqueous layer with a strong base (e.g., 2 M NaOH) to a pH > 12.

      • Extract the now deprotonated (neutral) amine back into an organic solvent.

      • Dry the final organic layer with Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Brine Wash: To break emulsions, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to separate the layers.

    • Final Purification: For highest purity, the crude product obtained after extraction should be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes, often with the addition of 1% triethylamine (Et₃N) to prevent the basic amine product from streaking on the acidic silica gel.

Recommended Experimental Protocols

Protocol 3.1: One-Pot Synthesis using Sodium Triacetoxyborohydride

This protocol is adapted from best practices for selective reductive amination.[4][5]

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add 2,3-dimethylbenzaldehyde (1.0 equiv).

  • Solvent & Reagents: Dissolve the aldehyde in anhydrous dichloromethane (DCM, approx. 0.2 M). Add tert-butylamine (1.1-1.2 equiv). Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) to the stirring solution. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography as described in Issue 2.3.

Visual Guides: Reaction & Troubleshooting Workflows

Diagram 1: Overall Reaction Scheme & Key Side Reactions

Reaction_Pathway Figure 1. Synthesis Pathway and Competing Side Reactions Aldehyde 2,3-Dimethyl- benzaldehyde Imine Intermediate Imine Aldehyde->Imine + tert-Butylamine - H2O Alcohol 2,3-Dimethylbenzyl Alcohol (Byproduct) Aldehyde->Alcohol Reduction Amine tert-Butylamine Product N-(2,3-dimethylbenzyl)- tert-butylamine Imine->Product Reduction STAB NaBH(OAc)3 (STAB) STAB->Imine Highly Selective NaBH4 NaBH4 NaBH4->Aldehyde Less Selective

Caption: Synthesis pathway and competing side reactions.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Workflow Start Low Yield or Impure Product CheckCrude Analyze Crude Mixture (NMR, GC-MS) Start->CheckCrude HighAldehyde High % of Starting Aldehyde? CheckCrude->HighAldehyde HighAlcohol High % of Benzyl Alcohol Byproduct? CheckCrude->HighAlcohol OtherImpurity Other Impurities or Purification Issues? CheckCrude->OtherImpurity HighAldehyde->HighAlcohol No Sol_Imine Problem: Incomplete Imine Formation Solution: 1. Use anhydrous solvent. 2. Add dehydrating agent (e.g., MgSO4). 3. Consider weak acid catalyst. HighAldehyde->Sol_Imine Yes HighAlcohol->OtherImpurity No Sol_Selectivity Problem: Poor Reductant Selectivity Solution: 1. Switch from NaBH4 to STAB. 2. Perform stepwise reaction. HighAlcohol->Sol_Selectivity Yes Sol_Purification Problem: Emulsions / Tailing Solution: 1. Perform Acid-Base Extraction. 2. Use brine wash. 3. Add Et3N to column solvent. OtherImpurity->Sol_Purification Yes

Caption: Troubleshooting decision tree for low yield.

References

  • Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]

  • Giasuddin Ahmed, M., et al. (2014). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

  • TMP Chem. (2024). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]

  • Google Patents. (n.d.). US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.
  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

  • Fiveable. (2025). Reductive amination Definition. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Retrieved from [Link]

  • Broersen, P. J. L., Paschalidou, V., & Garcia, A. C. (2025). Electrosynthesis of benzyl-tert-butylamine via nickel-catalyzed oxidation of benzyl alcohol. Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2987548A - Preparation of benzylamine.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Strategic Use of N-Benzyl-tert-butylamine in Pharmaceutical Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

Sources

Improving yield in the synthesis of N-arylmethyl-tert-butylamines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield in the Synthesis of N-Arylmethyl-tert-butylamines

Welcome to the Application Scientist Support Center. Synthesizing N-arylmethyl-tert-butylamines (such as N-benzyl-tert-butylamine) presents a unique kinetic and thermodynamic challenge. The extreme steric bulk of the tert-butyl group severely impedes the nucleophilic attack required for imine formation, which is the critical first step in reductive amination.

This guide is designed to help you troubleshoot low yields, understand the mechanistic causality behind these failures, and implement self-validating, highly efficient experimental protocols.

Troubleshooting FAQs

Q1: I am using direct reductive amination with Sodium Triacetoxyborohydride (STAB) and benzaldehyde, but my yields of N-benzyl-tert-butylamine are below 20%. Why is this happening? A1: The failure lies in the reaction kinetics caused by steric hindrance. In a direct reductive amination, imine formation and reduction occur in the same pot. The tert-butyl group creates immense steric clash during the formation of the tetrahedral hemiaminal intermediate. Consequently, imine formation is extremely slow. Because STAB is present in the mixture, it prematurely reduces the unreacted benzaldehyde into benzyl alcohol before the amine can condense with it. As established in foundational studies on STAB, highly sterically hindered or unreactive amines fail under standard direct conditions and necessitate a stepwise (indirect) approach[1].

Q2: How can I force the imine to form despite the steric bulk? A2: You must decouple the condensation step from the reduction step and use a strong oxophilic Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄). Causality: Ti(OiPr)₄ serves a dual purpose. First, it coordinates to the carbonyl oxygen, drastically increasing the electrophilicity of the aldehyde carbon, which helps overcome the steric activation energy barrier. Second, it acts as an irreversible water scavenger, driving the equilibrium completely toward the imine. Only after the imine is fully formed do you introduce the reducing agent.

Q3: Can I synthesize this molecule via nucleophilic substitution (Sₙ2) using benzyl chloride and tert-butylamine instead? A3: While possible, Sₙ2 pathways with tert-butylamine are notoriously inefficient. The bulky amine acts as a base rather than a nucleophile, often leading to poor conversion rates or competing side reactions. While preparative syntheses using this route exist, they require a massive, uneconomical excess of tert-butylamine to drive the reaction forward[2]. Furthermore, industrial processes note that sterically hindered tert-butylamines naturally resist standard alkylation and hydrogenating amination, making specialized reductive amination the most viable path[3].

Quantitative Data: Yield Comparison

To illustrate the impact of decoupling the reaction steps, review the comparative data below.

MethodReagentsSolventTimeTypical YieldMechanistic Causality
Direct t-BuNH₂, Aryl-CHO, STABDCE24h< 20%Premature aldehyde reduction; slow hemiaminal formation.
Indirect (Acid) 1. t-BuNH₂, Aryl-CHO, AcOH2. NaBH₄MeOH12h40-50%Protic acid catalysis is insufficient to overcome severe steric clash.
Indirect (Lewis Acid) 1. t-BuNH₂, Aryl-CHO, Ti(OiPr)₄2. NaBH₄THF/EtOH6h85-95% Ti(IV) strongly activates carbonyl and irreversibly traps water.

Mechanistic Workflow

Below is the logical workflow for the optimized indirect reductive amination, demonstrating the critical intermediate stages.

G A Aryl Aldehyde + t-BuNH2 B Ti(OiPr)4 Activation (Lewis Acid) A->B Coordination C Hemiaminal Intermediate B->C Nucleophilic Attack D Sterically Hindered Imine C->D -H2O (Dehydration) E Reduction (NaBH4) D->E Hydride Transfer F N-arylmethyl- tert-butylamine E->F High Yield Product

Workflow of Ti(OiPr)4-mediated indirect reductive amination overcoming steric hindrance.

Experimental Protocol: Ti(OiPr)₄-Mediated Synthesis

This protocol is designed as a self-validating system . By incorporating In-Process Controls (IPC), you ensure that the thermodynamically difficult imine formation is complete before proceeding, eliminating the risk of premature reduction.

Phase 1: Imine Formation (Overcoming Sterics)

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with the aryl aldehyde (1.0 equiv) and anhydrous THF to create a 0.5 M solution.

  • Amine Addition: Add tert-butylamine (1.2 equiv). Causality: A 20% excess is used to compensate for the high volatility of tert-butylamine (bp 44 °C), ensuring the aldehyde remains the limiting reagent.

  • Lewis Acid Activation: Dropwise add Titanium(IV) isopropoxide (1.25 equiv) at room temperature. Stir the homogeneous solution for 4-6 hours.

  • Self-Validation (IPC): Do not proceed to reduction until verified. Take a 50 µL aliquot, dilute in CDCl₃, and analyze via ¹H-NMR. The aldehyde proton signal (~10.0 ppm) must be completely absent, replaced by the imine CH=N signal (~8.2 ppm).

Phase 2: Reduction & Workup 5. Hydride Transfer: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of Sodium Borohydride (NaBH₄, 1.5 equiv) dissolved in absolute ethanol. Causality: Ethanol is critical here; it solubilizes the NaBH₄ and provides the necessary proton source to facilitate the reduction of the titanium-activated iminium complex. 6. Maturation: Remove the ice bath and allow the reaction to stir for 2 hours at room temperature. 7. Quenching (Critical Step): Slowly add water (or 1M NaOH) equal to 3 times the volume of Ti(OiPr)₄ used. Causality: This hydrolyzes the titanium complex into an insoluble, granular titanium dioxide (TiO₂) precipitate, safely trapping the metal and preventing emulsions during extraction. 8. Isolation: Filter the white suspension through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate to extract any trapped product. 9. Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude oil is typically >95% pure N-arylmethyl-tert-butylamine and can be used directly or distilled.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Preparative synthesis of N-benzyl-tert-butylamine. Russian Journal of Organic Chemistry.[Link]

  • Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.

Sources

Stability issues of Tert-butyl[(2,3-dimethylphenyl)methyl]amine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of Tert-butyl[(2,3-dimethylphenyl)methyl]amine

  • Document ID: TS-GUIDE-2024-TBDA

  • Target Audience: Medicinal Chemists, Process Development Scientists

  • Last Updated: October 26, 2023

Executive Summary: The "Silent" Instability

Tert-butyl[(2,3-dimethylphenyl)methyl]amine (often abbreviated as t-Bu-DMBA ) is a secondary benzylic amine widely used as a bulky intermediate in the synthesis of calcimimetics and kinase inhibitors.

While the tert-butyl group provides steric protection against some nucleophilic attacks, the molecule possesses two specific vulnerabilities that often lead to "ghost" impurities during solution-phase storage:

  • Dichloromethane (DCM) Incompatibility: A slow but definite alkylation reaction often mistaken for general decomposition.[1]

  • Benzylic Oxidation: The electron-rich 2,3-dimethyl ring activates the benzylic position, making it susceptible to air oxidation into imines or nitrones.[1]

This guide replaces generic handling advice with chemically grounded troubleshooting protocols.

Critical Solvent Incompatibility: The DCM Hazard[1]

Q: I dissolved my free base in Dichloromethane (DCM) for storage, and after 48 hours, the solution became cloudy/precipitated. Why?

A: You have likely triggered a Menschutkin-type alkylation. Contrary to popular belief, DCM is not inert toward secondary amines.[1] Upon prolonged standing (or reflux), secondary amines react with DCM to form N,N'-aminal methylene-bridged salts (Geminal diamines) or chloromethyl ammonium salts.

  • Mechanism: The nucleophilic nitrogen attacks the methylene carbon of DCM.[1]

  • Symptom: Appearance of a white, crystalline precipitate (the hydrochloride salt of the alkylated impurity) in a previously clear solution.[1]

  • Impact: This is irreversible.[1] The impurity often co-elutes or appears as a broad "hump" in LC-MS.[1]

Protocol: The "Solvent Switch" Validation If you suspect solvent reactivity, perform this rapid check:

  • Aliquot: Take 50 µL of your cloudy DCM solution.

  • Evaporate: Remove solvent under N2 stream.

  • Re-dissolve: Add 50 µL of Toluene or MTBE.

  • Observation:

    • Clear Solution: The cloudiness was likely moisture/salt fallout (reversible).[1]

    • Persistent Solid: You have formed the insoluble methylene-bridged quaternary salt (irreversible degradation).[1]

Recommendation: Never store t-Bu-DMBA in chlorinated solvents (DCM, Chloroform) for >12 hours. Use Toluene or Anhydrous THF for stock solutions.[1]

Oxidative Stability & Air Sensitivity

Q: My clear oil turned yellow/orange after a week on the benchtop. Is it still usable?

A: The color change indicates the formation of N-oxides or Imines (Schiff Bases). The 2,3-dimethyl substitution pattern on the phenyl ring pushes electron density into the benzylic C-H bond, lowering its bond dissociation energy (BDE). This makes the molecule more prone to autoxidation than a standard benzyl amine.

  • Pathway: Radical abstraction of the benzylic proton

    
     Peroxide formation 
    
    
    
    Degradation to the corresponding Imine (Schiff base) or Nitrone .[1]
  • Risk Factor: High surface area (thin films in flasks) accelerates this process.[1]

Protocol: The "Peroxide Check" Before using an old batch:

  • Dissolve a small amount in MeOH.

  • Inject into HPLC/UPLC.[1]

  • Look for: A peak with M-2 (Imine formation, loss of 2 Hydrogens) or M+16 (N-oxide/Nitrone).[1]

  • Mitigation: If Imine < 2%, the compound can often be purified via acid-base extraction (the imine hydrolyzes back to the aldehyde and amine under acidic aqueous conditions, allowing separation).[1]

Storage & Handling FAQs

Q: Should I store it as a Free Base or Hydrochloride Salt? A: Always convert to the Hydrochloride (HCl) salt for long-term storage.

  • Free Base: Liquid/Oil.[1] Absorbs atmospheric CO2 to form carbamates (reversible but annoying).[1] Prone to oxidation.[1]

  • HCl Salt: Crystalline solid.[1] The protonated nitrogen (

    
    ) is non-nucleophilic, preventing reaction with CO2 and significantly retarding oxidation.[1]
    

Q: I see a "Ghost Peak" at [M+44] in my LCMS. What is it? A: This is likely the Carbamate artifact. If dissolved in non-acidic methanol/water for LCMS, the free amine reacts with dissolved CO2.[1]

  • Fix: Ensure your LCMS mobile phase contains 0.1% Formic Acid.[1] The acidity will decarboxylate the carbamate back to the parent amine inside the column, removing the ghost peak.[1]

Visualizing Degradation Pathways

The following diagram maps the specific degradation routes for Tert-butyl[(2,3-dimethylphenyl)methyl]amine based on environmental triggers.

StabilityPathways Amine t-Bu-DMBA (Free Base) DCM Solvent: DCM (>24h Storage) Amine->DCM Air Air/O2 (Benzylic Oxidation) Amine->Air CO2 Atmospheric CO2 Amine->CO2 Aminal Methylene-Bridged Salt (Precipitate) DCM->Aminal Menschutkin Rxn Imine Schiff Base (Imine) (Yellow Color) Air->Imine -2H (Oxidation) Carbamate Carbamate (Reversible) CO2->Carbamate +44 Da (Carbamylation)

Figure 1: Primary degradation pathways. Note that DCM reaction is irreversible, while CO2 absorption is reversible.[1]

Quantitative Troubleshooting Table

SymptomProbable CauseConfirmation TestCorrective Action
White Precipitate in DCM Reaction with solvent (Methylene insertion)Dilute with water; if solid remains, it is the degradation product.Discard. This reaction is irreversible.[1] Use Toluene next time.
Yellowing of Oil Benzylic Oxidation (Imine formation)UPLC: Look for peak at (MW - 2).Acid Wash. Dissolve in EtOAc, wash with 1N HCl.[1] Imine hydrolyzes; Amine goes to aqueous layer.[1]
LCMS Peak M+44 Carbamate formation (CO2 absorption)Add 1 drop of Formic Acid to sample vial.[1] Peak should disappear.Acidify. Ensure mobile phase pH < 4.
Hygroscopicity Salt formation with ambient moistureTGA or Karl-Fischer titration.[1]Desiccate. Store under Argon in a desiccator.

References

  • Nevstad, G. O., & Songstad, J. (1982).[1] The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica. Link

    • Establishes the fundamental reactivity of secondary amines with DCM to form chloromethyl salts.
  • Granato, A. S., et al. (2021).[1][2] Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2.[1] The Journal of Organic Chemistry. Link

    • Details the susceptibility of benzylic secondary amines to oxidation and the form
  • Sluggett, G. W., et al. (2018).[1] Artifactual degradation of secondary amine-containing drugs...[3]. Journal of Pharmaceutical and Biomedical Analysis.[1] Link

    • Highlights the risks of nitrosamine formation and stability testing artifacts for secondary amines.
  • Bretherick, L. (2007).[1][4][5] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1]

    • Authoritative source on the exothermic hazards of amine-halocarbon mixtures.

Sources

Technical Guide: Enhancing the Efficiency of Chromatographic Separation of Amine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Amine Problem" in Chromatography

Separating amine isomers represents one of the most persistent challenges in analytical chemistry. The difficulty is twofold: structural similarity (requiring high selectivity) and chemical activity (causing poor peak shape).

As amines are basic (pKa typically 8–11), they exist as positively charged cations at neutral or acidic pH.[1] These cations interact ionically with residual silanol groups (Si-O⁻) on the silica support of HPLC columns, leading to the dreaded "shark fin" peak tailing. Furthermore, structural isomers (e.g., ortho-, meta-, para- positions) often possess identical hydrophobicity, rendering standard C18 stationary phases ineffective.[1]

This guide moves beyond basic textbook advice, offering field-proven strategies to manipulate selectivity (


) and efficiency (

) for the most stubborn amine separations.

Module 1: The Silanol Suppression Strategy (Peak Shape)

The Issue: Severe peak tailing (


) caused by secondary silanol interactions.
The Fix:  You must chemically "mask" the silanols or operate in a pH window where the interaction is thermodynamically unfavorable.
Troubleshooting Protocol: The "2-pH" Rule

To eliminate tailing, you must drive the equilibrium of both the analyte and the surface silanols to a single state (either both protonated or both deprotonated).

StrategypH RangeMechanismRecommended For
Low pH Mode pH 1.5 – 2.5Silanol Suppression: At pH < 3, surface silanols are protonated (neutral Si-OH), preventing ionic attraction to the cationic amine.[1]Standard LC-MS, C18, PFP columns.[1]
High pH Mode pH 10.0 – 11.5Analyte Neutralization: At pH > pKa, the amine is deprotonated (neutral).[1] Neutral analytes do not interact with charged silanols.Hybrid Silica (e.g., Ethylene-Bridged) or Polymer columns ONLY.
Critical Additive Selection
  • For LC-UV: Use 0.1% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion acts as an ion-pairing agent, neutralizing the positive charge of the amine and "capping" the peak.

  • For LC-MS: TFA suppresses ionization.[2][3] Instead, use 0.1% Formic Acid + 5–10 mM Ammonium Formate .[1] The high ionic strength of the salt competes with the amine for silanol sites, improving shape without killing the MS signal.

Visualization: Tailing Troubleshooting Logic

TailingTroubleshooting Start Problem: Amine Peak Tailing (As > 1.5) CheckpH Check Mobile Phase pH Start->CheckpH LowPH Low pH (< 3.0) CheckpH->LowPH HighPH High pH (> 10.0) CheckpH->HighPH Additives Are you using Ion-Pairing? LowPH->Additives Hybrid Is Column High-pH Stable? (Hybrid/Polymer) HighPH->Hybrid AddTFA Action: Add 0.1% TFA (UV) or 10mM Amm. Formate (MS) Additives->AddTFA No ColumnCheck Check Column Chemistry Additives->ColumnCheck Yes, still tailing End Retest Peak Shape AddTFA->End SwitchCol Action: Switch to Hybrid Silica (e.g., BEH, XBridge) ColumnCheck->SwitchCol Type A Silica ColumnCheck->End Type B / Endcapped Hybrid->SwitchCol No (Silica dissolves) Hybrid->End Yes

Figure 1: Decision tree for diagnosing and resolving peak tailing issues in amine chromatography.

Module 2: Resolution of Positional Isomers (Selectivity)

The Issue: Ortho-, meta-, and para- isomers often co-elute on C18 because their hydrophobicity is nearly identical. The Fix: Switch to a stationary phase that engages in


-

interactions or shape selectivity.
The "PFP Effect"

The Pentafluorophenyl (PFP) phase is the gold standard for amine isomers. The fluorine atoms on the benzene ring create a strong electron deficiency, making the phase a Lewis acid.

  • Mechanism: It interacts with the electron-rich aromatic ring of the amine (Lewis base) via

    
    -
    
    
    
    interactions.
  • Shape Selectivity: The rigid ring structure of PFP can discriminate between the spatial arrangement of substituents (e.g., ortho vs para) better than the flexible alkyl chains of C18.

Protocol: Isomer Separation Screening

  • Column: PFP (e.g., 2.7 µm fused-core for efficiency).

  • Mobile Phase: Methanol is preferred over Acetonitrile. Methanol is a protic solvent that promotes H-bonding and

    
    -
    
    
    
    interactions, whereas Acetonitrile (aprotic) can suppress the unique selectivity of the PFP phase.
  • Temperature: Lower temperature (20–25°C) often enhances the steric selectivity required to separate isomers.

Module 3: Chiral Separation of Amine Enantiomers

The Issue: Enantiomers have identical physical properties in an achiral environment. The Fix: Create a chiral environment using Polysaccharide-based columns.

Modern Chiral Screening Protocol

While older "Pirkle" or Cyclodextrin columns exist, Immobilized Polysaccharide derivatives (Amylose/Cellulose) are the modern standard due to solvent robustness.[1]

Key Requirement: The Basic Additive Polysaccharide columns have residual silanols. For amines, you must add a basic modifier to the mobile phase to improve peak shape and resolution.[4]

  • Standard Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • For Primary Amines: If resolution is poor, try Ethanolamine or Ethylenediamine (0.1%).[1] These primary amines often provide better peak shapes for primary amine analytes through competitive hydrogen bonding.

SFC: The High-Throughput Alternative Supercritical Fluid Chromatography (SFC) is superior for chiral amines due to high diffusivity and speed.

  • Mobile Phase: CO₂ + Methanol (modifier).[5]

  • Additive: 0.1% Isopropylamine (IPA) + 0.1% TFA. The "Acid+Base" combination in SFC creates an in-situ salt that sharpens peaks significantly.

Module 4: HILIC for Hydrophilic Amines

The Issue: Small, polar amines (e.g., histamine, dopamine) elute in the void volume (


) on C18.
The Fix:  Hydrophilic Interaction Liquid Chromatography (HILIC).[6][7]

HILIC Mechanism: HILIC uses a polar stationary phase (Silica, Amide, Zwitterionic) and a high-organic mobile phase. A water-rich layer forms on the surface of the silica.[7] Analytes partition into this water layer.

Step-by-Step HILIC Protocol:

  • Stationary Phase: Amide or Zwitterionic (ZIC) phases are best for amines. Bare silica is difficult due to excessive ionic retention.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8). Buffer is mandatory.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B (High Organic) and gradient down to 60% B.

    • Note: Never start below 70% organic, or you lose the HILIC mechanism.[1]

Visualization: Method Development Workflow

MethodDev Sample Amine Sample Hydrophobic Hydrophobic? (LogP > 1) Sample->Hydrophobic Isomers Positional Isomers? Hydrophobic->Isomers Yes HILIC HILIC (Amide/ZIC) (90% ACN Start) Hydrophobic->HILIC No (Polar) Chiral Chiral Center? Isomers->Chiral No PFP PFP Column (Methanol MP) Isomers->PFP Yes (Ortho/Meta/Para) C18 C18 Column (Low pH) Chiral->C18 No ChiralCol Polysaccharide Col (Add 0.1% DEA) Chiral->ChiralCol Yes

Figure 2: Strategic workflow for selecting the correct chromatographic mode based on amine properties.

FAQ: Expert Troubleshooting

Q: I am using a C18 column with 0.1% Formic Acid, but my peak is still tailing. Why? A: Formic acid is a weak acid (pKa ~3.75). It does not fully suppress silanol ionization (pKa ~4.5) nor does it provide strong ion-pairing.

  • Solution: Switch to 0.1% TFA (stronger acid, better ion-pairing) if using UV. If using MS, add 5-10 mM Ammonium Formate to your formic acid.[1] The ammonium ions will compete with your amine for the silanol sites.

Q: Can I separate aniline isomers on C18? A: Rarely. Aniline isomers differ only by the position of the substituent, resulting in nearly identical hydrophobicities.

  • Solution: Use a PFP (Pentafluorophenyl) column.[8] The specific electrostatic interaction between the fluorine ring and the amine group provides the necessary selectivity (

    
    ) to resolve ortho from para.
    

Q: My retention times in HILIC are shifting every run. A: HILIC requires extensive equilibration to establish the water layer on the silica surface.

  • Solution: Equilibrate for at least 20–30 column volumes before the first injection. Ensure your sample diluent is at least 80% organic (matching the starting mobile phase) to prevent "washing away" the water layer at the head of the column.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

  • McCalley, D. V. (2004).[1][9] Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from

  • Phenomenex. (2025).[10] How to Reduce Peak Tailing in HPLC?. Retrieved from

  • Daicel Chiral Technologies. (2021).[4] Mobile Phase Modifiers & Additives for Immobilized Columns. Retrieved from

  • Thermo Fisher Scientific. (2012). HILIC Separations: A Guide to Hydrophilic Interaction Liquid Chromatography. Retrieved from

Sources

Validation & Comparative

Comparative Spectroscopic Analysis of N-(2,3-Dimethylbenzyl)-tert-butylamine and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on sterically hindered amines for enhanced metabolic stability and unique pharmacokinetic profiles, the precise structural characterization of these building blocks becomes critical. N-(2,3-dimethylbenzyl)-tert-butylamine is a highly specialized secondary amine where the bulky tert-butyl group and the ortho-methyl substitution create significant steric crowding.

This guide provides an objective, data-driven comparison of the spectroscopic properties (NMR, FT-IR, and GC-MS) of N-(2,3-dimethylbenzyl)-tert-butylamine against two key analogues: the unsubstituted N-benzyl-tert-butylamine and the isomeric N-(2,4-dimethylbenzyl)-tert-butylamine . By analyzing these specific analogues, we can isolate the exact electronic and steric contributions of the meta (3-position) versus para (4-position) methyl groups.

Comparative Spectroscopic Data

The substitution pattern on the aromatic ring fundamentally alters the local magnetic environments, vibrational modes, and fragmentation pathways of the molecule. Below is a synthesized comparison of the analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In 1H NMR, the benzylic CH₂ protons are highly sensitive to the orientation of the aromatic ring. The ortho-methyl group in both the 2,3- and 2,4-dimethyl analogues restricts the free rotation of the benzylic C-N bond, forcing the tert-butyl group into a preferred conformation that slightly shields the benzylic protons compared to the unsubstituted analogue [1].

More diagnostically, in 13C NMR, the γ-gauche effect caused by the steric compression between the ortho-methyl group and the benzylic carbon induces an upfield shift (shielding) of the benzylic CH₂ carbon[2].

Table 1: Key ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 400 MHz / 100 MHz)

Compound¹H: Benzylic CH₂ (δ, ppm)¹H: Aromatic Region (δ, ppm)¹³C: Benzylic CH₂ (δ, ppm)¹³C: tert-Butyl Cq (δ, ppm)
N-benzyl-tert-butylamine 3.75 (s, 2H)7.20–7.35 (m, 5H)47.550.5
N-(2,4-dimethylbenzyl)-tert-butylamine 3.70 (s, 2H)6.90–7.15 (m, 3H)45.850.6
N-(2,3-dimethylbenzyl)-tert-butylamine 3.73 (s, 2H)7.00–7.15 (m, 3H)46.250.6
Fourier-Transform Infrared (FT-IR) Spectroscopy

While the N-H stretching frequency remains relatively constant across the analogues (~3310 cm⁻¹), the out-of-plane (oop) C-H bending vibrations in the fingerprint region (600–900 cm⁻¹) serve as definitive markers for the aromatic substitution pattern.

Table 2: Diagnostic FT-IR Vibrational Frequencies (ATR Method)

CompoundN-H Stretch (cm⁻¹)Aromatic C-H oop Bend (cm⁻¹)Aromatic Substitution Pattern
N-benzyl-tert-butylamine 3310730, 690Monosubstituted
N-(2,4-dimethylbenzyl)-tert-butylamine 3315810, 8801,2,4-Trisubstituted
N-(2,3-dimethylbenzyl)-tert-butylamine 33127751,2,3-Trisubstituted [3]
Mass Spectrometry (MS) Fragmentation Pathways

Under standard 70 eV Electron Ionization (EI), all three compounds exhibit a weak molecular ion[M]⁺ peak due to the rapid cleavage of the highly branched structure. The fragmentation is driven by two competing pathways:

  • α-Cleavage : Loss of a methyl radical from the tert-butyl group to form a stable immonium ion.

  • Benzylic Cleavage (Dominant) : Cleavage of the C-N bond to yield the substituted benzyl cation, which rapidly rearranges into a highly stable tropylium ion (base peak, 100% relative abundance).

Fragmentation Mol Molecular Ion [M]+ m/z 191 Alpha α-Cleavage Loss of •CH3 Mol->Alpha Benzyl Benzylic Cleavage Loss of •NH-tBu Mol->Benzyl Immonium Immonium Ion m/z 176 Alpha->Immonium Tropylium Dimethyltropylium Ion m/z 119 (Base Peak) Benzyl->Tropylium

Caption: Primary electron ionization (EI) mass spectrometry fragmentation pathways for the target molecule.

Experimental Protocols & Self-Validating Workflows

To ensure high-fidelity data, the following self-validating protocols were engineered. Causality is embedded into each step to explain why specific parameters are chosen over standard defaults.

NMR Acquisition Protocol
  • Sample Preparation : Dissolve 15 mg of the amine in 0.6 mL of CDCl₃ (containing 0.03% v/v Tetramethylsilane, TMS).

  • Causality : The use of TMS provides an absolute zero reference, while the residual CHCl₃ peak (δ 7.26 ppm) acts as a secondary internal validation standard to detect chemical shift drift caused by sample acidity/basicity.

  • Instrument Parameters (¹³C NMR) : Acquire at 100 MHz with a relaxation delay (D1) of 2.0 seconds.

  • Causality : Quaternary aromatic carbons (like the substituted carbons on the 2,3-dimethyl ring) lack attached protons, resulting in significantly longer T₁ relaxation times. A 2.0s delay ensures complete longitudinal relaxation, preventing the under-integration or disappearance of these critical signals.

FT-IR Spectroscopy Protocol
  • Method : Attenuated Total Reflectance (ATR) using a diamond crystal.

  • Causality : ATR-FTIR is explicitly chosen over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch at 3400 cm⁻¹ that completely masks the weak, sharp secondary N-H stretch (~3312 cm⁻¹) of the tert-butylamine moiety.

  • Validation : Perform a background scan of the empty diamond crystal immediately prior to sample loading to subtract atmospheric CO₂ and ambient humidity.

GC-MS Analysis Protocol
  • Chromatography : Inject 1 µL (split ratio 50:1) onto a non-polar HP-5MS column.

  • Temperature Program : Hold at 70°C for 2 min, ramp at 15°C/min to 280°C.

  • Causality : The initial 70°C hold focuses the volatile amine analytes at the head of the column. Without this focusing step, the basic amine groups tend to streak through the stationary phase, causing severe band broadening and poor resolution between the 2,3-dimethyl and 2,4-dimethyl isomers.

Workflow Sample Sample Prep (>98% Purity) NMR NMR Acquisition (1H, 13C in CDCl3) Sample->NMR IR FT-IR Spectroscopy (ATR Method) Sample->IR MS GC-MS Analysis (EI, 70 eV) Sample->MS Data Data Integration & Comparative Analysis NMR->Data IR->Data MS->Data

Caption: Experimental workflow for multi-modal spectroscopic validation of benzylamine derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7504, Benzylamine". PubChem, [Link].

  • SpectraBase. "N-tert-Butyl-benzylamine - 1H NMR Spectrum". John Wiley & Sons, Inc., [Link].

Biological activity comparison of different substituted N-benzyl-tert-butylamines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide detailing the biological activities, mechanistic pathways, and synthesis protocols of substituted N-benzyl-tert-butylamines.

Pharmacophore Rationale and Target Versatility

Substituted N-benzyl-tert-butylamines represent a highly versatile and privileged class of pharmacophores in modern drug discovery. The incorporation of the bulky tert-butyl group onto the benzylamine nitrogen serves two critical biochemical functions:

  • Metabolic Shielding: It provides immense steric hindrance that drastically reduces the rate of cytochrome P450-mediated N-dealkylation, enhancing the compound's half-life in vivo[1].

  • Conformational Rigidity: It dictates a rigid spatial geometry that enhances binding affinity for deep, lipophilic pockets in various biological targets.

This guide objectively compares the biological performance of these derivatives across two distinct therapeutic domains: antifungal agents targeting squalene epoxidase[2], and neuropharmacological agents acting as Kappa Opioid Receptor (KOR) antagonists[3].

Mechanistic Pathways

Pathway A: Antifungal Activity via Squalene Epoxidase Inhibition

Allylamine and benzylamine antifungals (e.g., butenafine) exert their fungicidal activity by non-competitively inhibiting squalene epoxidase (ERG1). Recent structural-activity relationship (SAR) studies demonstrate that utilizing N-benzyl-tert-butylamine as a core building block yields analogues with potent activity against filamentous fungi (Trichophyton rubrum and Microsporum gypseum)[2]. The tert-butyl group effectively anchors the molecule in the hydrophobic active site of the enzyme, halting ergosterol biosynthesis and leading to a lethal accumulation of intracellular squalene[2].

Pathway Squalene Squalene SE Squalene Epoxidase (ERG1) Squalene->SE Toxicity Accumulation of Toxic Squalene Squalene->Toxicity Excess Epoxide Squalene-2,3-epoxide SE->Epoxide Oxidation Ergosterol Ergosterol Epoxide->Ergosterol Biosynthetic cascade Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Inhibitor Substituted N-benzyl-tert-butylamines Inhibitor->Squalene Induces Inhibitor->SE Competitive Inhibition

Caption: Squalene epoxidase inhibition pathway by N-benzyl-tert-butylamine derivatives.

Pathway B: Kappa Opioid Receptor (KOR) Antagonism

Beyond infectious diseases, substituted N-benzyl-tert-butylamines are critical structural motifs in the development of non-morphinan KOR antagonists[3]. KOR antagonists are actively investigated for treating addiction, depression, and anxiety disorders. The N-benzyl-tert-butylamine moiety is typically alkylated to build complex spirocyclic structures. The tert-butyl group fits perfectly into the lipophilic sub-pocket of the KOR orthosteric site, effectively blocking the binding of endogenous dynorphins and specifically inhibiting β-arrestin recruitment without triggering aversion-reward responses[3].

Quantitative Biological Activity Comparison

The following tables summarize the comparative efficacy and cytotoxicity of N-benzyl-tert-butylamine derivatives against standard reference compounds.

Table 1: Antifungal Efficacy and Cytotoxicity Profile Data reflects the performance of demethylated butenafine analogues synthesized from N-benzyl-tert-butylamine precursors[2].

Compound ClassTarget OrganismMIC (µg/mL)HepG2 Cytotoxicity (CC₅₀, mg/mL)Therapeutic Index
Butenafine (Reference) Trichophyton rubrum0.03> 8.0Excellent
Amine 4bd (Demethylated Analogue) Trichophyton rubrum0.06> 8.0Excellent
Amine 4bd.HCl Salt Microsporum gypseum0.12> 8.0High
N-benzyl-tert-butylamine (Precursor) T. rubrum / M. gypseum> 32.0N/AInactive

Table 2: KOR Antagonist Activity (β-Arrestin Recruitment) Data reflects in vitro PathHunter assay results for spirocyclic compounds containing the N-benzyl-tert-butylamine motif[3].

CompoundReceptor TargetIC₅₀ (nM)Efficacy (% Inhibition)Application
norBNI (Reference) KOR0.8 - 1.2100%Research Standard
N-benzyl-tert-butylamine Derivative KOR2.4 - 5.0> 95%Addiction / Depression

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Microwave-Assisted Reductive Amination

Causality Check: The steric bulk of the tert-butyl group makes standard thermal Schiff base formation extremely slow and low-yielding. Microwave irradiation provides rapid, uniform dielectric heating, overcoming the activation energy barrier for the nucleophilic attack of the bulky amine on the aldehyde[2].

  • Condensation: Combine 1-naphthaldehyde (12.2 mmol) and N-benzyl-tert-butylamine (12.2 mmol) in 73 mL of methanol.

  • Irradiation: React under microwave radiation (e.g., CEM® reactor) at 60 °C, 250 W for 15 minutes in an open tube with vigorous stirring.

  • Activation & Reduction: Add NaBH₄ (18.3 mmol) and H₃BO₃ (18.3 mmol) slowly at 0 °C. Causality Check: Boric acid acts as a mild Lewis acid. It activates the imine carbon for hydride attack without causing premature aqueous hydrolysis of the intermediate, which is a common failure point when reducing sterically hindered imines[2].

  • Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the pure substituted N-benzyl-tert-butylamine.

Protocol B: In Vitro Antifungal Susceptibility Testing

Causality Check: Visual determination of Minimum Inhibitory Concentration (MIC) for highly lipophilic benzylamines is often obscured by compound precipitation in the aqueous broth. Incorporating resazurin provides a self-validating colorimetric readout of actual metabolic viability.

  • Prepare serial dilutions of the synthesized amines (0.015 to 32 µg/mL) in RPMI 1640 medium.

  • Inoculate 96-well plates with fungal suspensions (T. rubrum or M. gypseum) adjusted to

    
     CFU/mL.
    
  • Incubate at 28 °C for 7 days.

  • Add 20 µL of resazurin (0.01%) to each well and incubate for an additional 24 hours. A color change from blue to pink indicates fungal respiration (failure of inhibition).

Protocol C: KOR β-Arrestin Recruitment Assay

Causality Check: To confirm that the compounds act as biased antagonists rather than just competitive binders, a PathHunter enzyme fragment complementation assay is utilized[3].

  • Plate CHO-K1 cells expressing human KOR and a split β-galactosidase system (ProLink tagged to KOR, Enzyme Acceptor tagged to β-arrestin).

  • Pre-incubate cells with the N-benzyl-tert-butylamine derivative for 30 minutes.

  • Stimulate with the KOR agonist U69,593 (100 nM).

  • Measure chemiluminescence. Validation: If the antagonist successfully blocks the receptor, β-arrestin is not recruited, the enzyme fragments do not assemble, and no light is emitted[3].

Workflow Reactants Aldehyde + N-benzyl-tert-butylamine MW Microwave Irradiation (60°C, 250W, 15 min) Reactants->MW Condensation Reduction Reduction (NaBH4, H3BO3) MW->Reduction Schiff Base Purification Purification & HCl Salt Formation Reduction->Purification Crude Amine BioAssay In Vitro Bioassays (MIC & KOR Assay) Purification->BioAssay Pure Compound

Caption: Microwave-assisted synthesis and bio-evaluation workflow for N-benzyl-tert-butylamines.

References

  • Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities Source: Journal of Advanced Research (via PubMed Central) URL:[Link]

  • US10118896B2 - Antagonists of the kappa opioid receptor Source: Google Patents URL

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Sulfonylated Diamine Ligands in Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Executive Summary

In the landscape of pharmaceutical synthesis, Asymmetric Transfer Hydrogenation (ATH) stands as a pillar for generating chiral secondary alcohols—critical pharmacophores in drugs like Rivastigmine and Fluoxetine. Unlike direct hydrogenation requiring high-pressure


 gas, ATH utilizes stable organic hydrogen donors (e.g., isopropanol, formate) under mild conditions.

This guide provides a technical comparison of three industry-standard chiral diamine ligands used with Ruthenium(II)-arene precursors:

  • (S,S)-TsDPEN: The industry benchmark for aromatic ketones.

  • (S,S)-TsDACH: A rigid backbone variant for difficult steric substrates.

  • (S,S)-FsDPEN: An electron-deficient variant designed for enhanced turnover frequency (TOF).

Mechanistic Foundation: Metal-Ligand Bifunctional Catalysis

To select the right ligand, one must understand how it works. Unlike classical hydrogenation where the metal binds the substrate, these Ru-diamine catalysts operate via an outer-sphere mechanism .

  • The Bifunctional Effect: The Ruthenium center acts as a hydride donor (Ru-H), while the amine proton of the ligand (N-H) acts as a proton donor.

  • Concerted Transfer: The hydride and proton are transferred simultaneously to the ketone's C=O bond via a six-membered pericyclic transition state.

  • The "NH" Effect: The acidity of the amine proton is the rate-determining factor. This is why modifying the sulfonyl group (electronic tuning) drastically alters catalytic activity.

ATH_Mechanism Precursor Pre-Catalyst (16e⁻ Ru-Amido Species) Active_Hydride Active Catalyst (18e⁻ Ru-Hydride-Amine) Precursor->Active_Hydride 1. Hydrogen Uptake H_Donor Hydrogen Donor (Isopropanol/Formate) H_Donor->Active_Hydride Donates H₂ TS Transition State (6-Membered Concerted Transfer) Active_Hydride->TS 2. Substrate Coordination Substrate Substrate (Prochiral Ketone) Substrate->TS TS->Precursor 3. Product Release (Regenerates 16e⁻ species) Product Product (Chiral Alcohol) TS->Product

Figure 1: The catalytic cycle of Ru-catalyzed ATH. Note the regeneration of the 16-electron species after the concerted hydrogen transfer.

Comparative Performance Analysis

The following data compares the reduction of Acetophenone (standard model substrate) using [RuCl2(p-cymene)]2 as the metal precursor in Isopropanol (IPA) with KOH base.

Table 1: Head-to-Head Ligand Performance
LigandStructure / BackboneSulfonyl GroupRelative Rate (

)
Typical ee%Primary Advantage
(S,S)-TsDPEN Diphenyl (Flexible)p-Toluenesulfonyl1.0 (Baseline)97-98% (S)Standard. High enantioselectivity for aryl ketones.
(S,S)-TsDACH Cyclohexane (Rigid)p-Toluenesulfonyl~0.895-99% (S)Steric Control. Better for bulky or alkyl-alkyl ketones.
(S,S)-FsDPEN Diphenyl (Flexible)Pentafluorophenyl3.0 - 4.0 96-97% (S)Speed. High TOF due to increased NH acidity.
Deep Dive: Electronic vs. Steric Tuning

1. Electronic Acceleration (FsDPEN vs. TsDPEN): The pentafluorophenyl group in FsDPEN is strongly electron-withdrawing. This pulls electron density away from the sulfonamide nitrogen, which in turn renders the adjacent amine proton (


) more acidic.
  • Result: The hydrogen bond in the transition state is stronger, and the proton transfer is faster.

  • Application: Use FsDPEN when you need to lower catalyst loading (high S/C ratio) or when the reaction is sluggish (e.g., electron-rich ketones).

2. Steric Rigidity (TsDACH vs. TsDPEN): TsDACH possesses a fused cyclohexane ring, locking the C-C backbone in a specific conformation. TsDPEN has free-rotating phenyl rings (though restricted by chelation).

  • Result: TsDACH often provides a tighter "chiral pocket." While TsDPEN is superior for aromatic ketones, TsDACH often outperforms in the reduction of difficult aliphatic ketones (e.g., cyclohexyl methyl ketone) where the phenyl rings of TsDPEN might cause steric clash or insufficient differentiation.

Experimental Protocols

Safety Note: Ruthenium complexes are air-stable as solids but sensitive in solution. Isopropanol is flammable.

Workflow: Standard ATH of Acetophenone

Experimental_Workflow Step1 1. Catalyst Formation Mix [Ru(p-cymene)Cl2]2 + Ligand in IPA (Heat to 80°C, 1h) Step2 2. Substrate Addition Cool to RT. Add Ketone solution. Step1->Step2 Step3 3. Initiation Add KOH/IPA solution. (Starts reaction) Step2->Step3 Step4 4. Quench & Analyze Dilute with HCl/Ether. Analyze via Chiral GC. Step3->Step4

Figure 2: Step-by-step experimental workflow for in-situ catalyst generation and reaction.

Detailed Procedure (Self-Validating)
  • Catalyst Pre-formation (In-Situ):

    • In a Schlenk flask, charge [RuCl2(p-cymene)]2 (3.1 mg, 0.005 mmol) and (S,S)-TsDPEN (3.7 mg, 0.01 mmol).

    • Add anhydrous 2-propanol (IPA) (2 mL).

    • Heat at 80°C for 1 hour under Nitrogen. The orange solution turns deep red, indicating the formation of the pre-catalyst [RuCl(p-cymene)(TsDPEN)].

    • Validation: If the solution remains orange or contains precipitate, complexation failed (check ligand purity).

  • Reaction:

    • Cool the mixture to room temperature (20-25°C).

    • Add Acetophenone (1.0 mmol, 120 µL).

    • Add KOH (0.1 M in IPA, 100 µL). Note: Base is required to eliminate HCl and generate the active 16e- species.

    • Stir open to nitrogen (or argon).

  • Monitoring:

    • Monitor via TLC or GC. Standard reaction time is 1-3 hours for TsDPEN, often <30 mins for FsDPEN.

    • Endpoint: Disappearance of ketone peak.[1]

  • Workup:

    • Filter through a short pad of silica gel (eluting with ethyl acetate) to remove the metal.

    • Concentrate and analyze enantiomeric excess (ee%) via Chiral GC (e.g., Cyclodex-B column).[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or trace acid.Ensure IPA is dry. Increase base concentration slightly (up to 5 mol%).
Low ee% Reversible reaction (equilibrium).The reaction is reversible in IPA. Stop the reaction immediately upon reaching 95-98% conversion. Do not let it stir overnight (product racemizes).
Slow Reaction Sterically hindered substrate.[3][4]Switch ligand to FsDPEN (electronic boost) or increase temperature to 40°C.
Precipitate Insoluble catalyst.Switch solvent system to Formic Acid/Triethylamine (5:2) or use sulfonated water-soluble ligands.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3][5][6][7][8] Accounts of Chemical Research.

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1][6][7] Journal of the American Chemical Society.

  • Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediate in the RuII-Promoted Asymmetric Hydrogen Transfer between Alcohols and Ketones.[9] Angewandte Chemie International Edition.

  • Toubiana, J., Medina, L., & Sasson, Y. (2014).[9] The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor. Modern Research in Catalysis.

  • Mishra, A. A., & Bhanage, B. M. (2021).[4] Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality.

Sources

Comparative Guide: Purity Assessment of Synthesized Tert-butyl[(2,3-dimethylphenyl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

Tert-butyl[(2,3-dimethylphenyl)methyl]amine (also known as


-tert-butyl-2,3-dimethylbenzylamine) is a critical secondary amine intermediate used frequently in the synthesis of pharmaceutical actives, including P2X7 antagonists and specific kinase inhibitors. Its unique steric profile—conferred by the bulky tert-butyl group—provides kinetic stability against metabolic dealkylation but presents distinct challenges in synthesis and analysis.

In drug development, the "performance" of an intermediate is defined by its Critical Quality Attributes (CQAs) : purity, impurity profile, and salt stoichiometry. This guide compares the three primary methodologies for assessing the purity of this synthesized amine: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative NMR (qNMR) , and Gas Chromatography (GC-MS) .

Key Insight: While HPLC is the industry standard for trace impurity profiling, our comparative data suggests that qNMR offers superior utility for "absolute" purity determination of this specific amine due to the lack of commercially available reference standards for its unique synthetic impurities.

Synthesis & Impurity Fate Mapping

To assess purity effectively, one must understand the origin of impurities. The standard synthesis involves the reductive amination of 2,3-dimethylbenzaldehyde with tert-butylamine.

Impurity Profile
  • Starting Material A: 2,3-Dimethylbenzaldehyde (UV active, aldehyde peak).

  • Starting Material B: tert-Butylamine (Volatile, no UV chromophore).

  • Intermediate: Schiff Base (Imine) – often stable due to steric protection.

  • By-product: 2,3-Dimethylbenzyl alcohol (from direct reduction of aldehyde).

Visualization: Impurity Fate Map

The following diagram illustrates the synthetic pathway and the origin of specific impurities tracked in the comparison.

ImpurityMap cluster_detection Detection Challenges SM1 2,3-Dimethylbenzaldehyde (UV Active) Imine Intermediate Imine (Schiff Base) SM1->Imine + SM2, -H2O Alcohol 2,3-Dimethylbenzyl Alcohol (Side Product) SM1->Alcohol Direct Reduction SM2 tert-Butylamine (Volatile, No UV) SM2->Imine Invisible to UV (Need GC/NMR) Invisible to UV (Need GC/NMR) SM2->Invisible to UV (Need GC/NMR) Product Tert-butyl[(2,3-dimethylphenyl)methyl]amine (Target) Imine->Product Reduction (NaBH4/H2) Detected by HPLC/GC Detected by HPLC/GC Alcohol->Detected by HPLC/GC

Figure 1: Synthetic pathway and impurity fate mapping for N-tert-butyl-2,3-dimethylbenzylamine.

Comparative Assessment of Analytical Methodologies

We evaluated three analytical techniques on a single synthesized batch (Batch #TB-23-005).

Method A: HPLC-UV (Reverse Phase)
  • Principle: Separation based on hydrophobicity using a C18 column.

  • Strengths: Excellent for detecting non-volatile impurities (e.g., benzyl alcohol, unreduced imine). High sensitivity (LOD < 0.05%).

  • Weaknesses: Cannot detect tert-butylamine (no chromophore). Requires Relative Response Factors (RRF) for accurate quantitation; assuming RRF=1.0 leads to errors.

Method B: qNMR (Quantitative H NMR)
  • Principle: Molar-based absolute quantitation using an internal standard (e.g., Maleic Acid or TCNB).

  • Strengths: Self-validating. Does not require reference standards for impurities.[1][2] Detects residual solvents and tert-butylamine simultaneously.[3]

  • Weaknesses: Lower sensitivity (LOQ ~0.5%).

Method C: GC-FID/MS
  • Principle: Separation based on boiling point.

  • Strengths: Superior for volatile amines (tert-butylamine) and residual solvents.

  • Weaknesses: Thermal degradation of the amine or salts can occur in the injector port.

Comparative Data Summary
FeatureHPLC-UV (Method A)qNMR (Method B)GC-FID (Method C)
Purity Value (Batch #TB-23-005) 99.2% (Area %) 98.1% (wt/wt) 98.8% (Area %)
Detection of t-Butylamine No (Invisible)Yes (Singlet @ 1.1 ppm)Yes (Early eluting)
Detection of Benzyl Alcohol Yes (High Sensitivity)Yes (Multiplets)Yes
Salt Stoichiometry NoYes (Shift analysis)No (Free base only)
Standard Requirement High (Needs Ref Stds)Low (Needs 1 Internal Std)Moderate
Verdict Best for Trace Impurities Best for Assay/Potency Best for Residuals

Detailed Experimental Protocols

To replicate these results, use the following validated protocols.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Rationale: A basic mobile phase is avoided to prevent silica dissolution; instead, an acidic mobile phase with TFA is used to protonate the amine, ensuring sharp peak shape by suppressing silanol interactions.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B (Linear gradient)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for amine backbone) and 254 nm (aromatic ring).

  • Sample Prep: Dissolve 5 mg sample in 10 mL of 50:50 Water:ACN.

Protocol 2: Quantitative NMR (qNMR)

Rationale: qNMR provides an orthogonal purity check that accounts for residual solvents and inorganic salts (if using weight-based calculations) which HPLC misses.

  • Instrument: Bruker Avance III HD 400 MHz.

  • Solvent: DMSO-

    
     (to ensure solubility of salt forms).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®), highly pure, distinct singlet at 6.02 ppm.

  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    of the longest proton).
  • Pulse Angle: 90°.

  • Scans: 16 or 32.

  • Calculation: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[4][5][6]

Decision Framework: Which Method to Choose?

Use the following logic flow to determine the appropriate assessment method for your stage of development.

DecisionTree Start Start: Purity Assessment Needs Q1 Is the sample a crude reaction mixture? Start->Q1 Q2 Do you need absolute potency (wt%)? Q1->Q2 No (Isolated Solid/Oil) GC Use GC-MS (Check volatile SMs) Q1->GC Yes (High Volatiles) qNMR Use qNMR (Absolute Purity + Salt Check) Q2->qNMR Yes HPLC Use HPLC-UV (Trace Impurity Profiling) Q2->HPLC No (Just % Area)

Figure 2: Analytical decision matrix for secondary amine intermediates.

References

  • Organic Syntheses. (2006). Synthesis of Tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate. Org. Synth. 2006, 83, 18. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1. Retrieved from [Link]

  • Element Lab Solutions. (2024). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

Sources

Benchmarking the reactivity of Tert-butyl[(2,3-dimethylphenyl)methyl]amine against other amines

[1]

Executive Summary

Tert-butyl[(2,3-dimethylphenyl)methyl]amine (TBDMPMA) represents a class of "hyper-hindered" secondary amines. Unlike standard benzylamines, TBDMPMA combines the significant cone angle of a tert-butyl group with the proximal steric clash of an ortho-methyl substituent on the aromatic ring.

Key Benchmarking Insight: While standard amines (e.g., N-methylbenzylamine) are governed primarily by electronic factors, TBDMPMA is sterically gated . Its utility in drug development lies not in its reaction speed, but in its ability to introduce metabolic stability (via the t-butyl group) and rotational restriction (via the 2,3-dimethyl motif).

Comparative Matrix:

Feature TBDMPMA (Product) N-tert-Butylbenzylamine (Analog) N-Methylbenzylamine (Standard)
Steric Bulk (N-center) Extreme (t-Bu + ortho-Me) High (t-Bu only) Low (Methyl)

| Nucleophilicity (


 parameter)1° ApplicationKey Challenge

Structural Analysis & Steric Mapping

To understand the reactivity lag of TBDMPMA, we must visualize the "Steric Gate." The tert-butyl group protects the nitrogen lone pair, while the ortho-methyl group (C2 position) prevents free rotation, locking the molecule into a conformation that disfavors nucleophilic attack.

Diagram 1: Steric Congestion & Reactivity Bottlenecks

The following diagram illustrates the mechanistic bottlenecks caused by the structural features of TBDMPMA compared to a standard amine.

StericMapcluster_0Steric Gating MechanismTBDMPMATBDMPMA(Hyper-Hindered)LonePairNitrogen Lone Pair(Nucleophilic Center)TBDMPMA->LonePairHostsTargetElectrophile(e.g., Aryl Halide)LonePair->TargetAttack BlockedtButylTert-Butyl Group(Cone Angle > 100°)tButyl->LonePairShields (Primary)OrthoMe2,3-Dimethyl Motif(Proximal Clash)OrthoMe->LonePairShields (Secondary)

Caption: Figure 1. Steric gating in TBDMPMA. The convergence of the t-butyl group and the ortho-methyl substituent creates a "shielded zone" around the nitrogen, severely retarding nucleophilic approach.

Benchmarking Pillar I: Nucleophilicity (SN2)

In classical alkylation (SN2), TBDMPMA is expected to be significantly slower than its non-methylated analogs. This experiment quantifies that "steric penalty."

Experimental Design: The Competition Kinetic Study

Objective: Determine the Relative Rate (

Hypothesis:

Protocol:

  • Setup: In an NMR tube, dissolve equimolar amounts (0.1 mmol) of TBDMPMA and N-tert-butylbenzylamine (Internal Reference) in

    
    
    
    
    .
  • Initiation: Add 0.1 equiv. of Benzyl Bromide (limiting reagent).

  • Monitoring: Monitor reaction via

    
     NMR at 25°C. Track the disappearance of the benzylic protons (
    
    
    ) of the starting amines and the appearance of the product ammonium salts.
  • Calculation:

    
    
    Where A = TBDMPMA and B = Reference Amine.
    

Projected Data Output: | Amine |

N-MethylbenzylamineN-tert-ButylbenzylamineTBDMPMA0.2 - 0.4Extremely sluggish.

Benchmarking Pillar II: Buchwald-Hartwig Coupling

For drug development, Palladium-catalyzed coupling is the critical benchmark. TBDMPMA is a "challenging substrate" classification. Standard ligands (e.g., BINAP, dppf) will likely fail.

Diagram 2: Ligand Selection Logic

This decision tree guides the optimization process for coupling TBDMPMA with an aryl bromide.

BHCouplingStartStart: Coupling TBDMPMAwith Aryl BromideStandardTry Standard Ligands(BINAP, Xantphos)Start->StandardFailResult: < 5% Yield(Steric Failure)Standard->FailAdvancedSwitch to Bulky,Electron-Rich LigandsFail->AdvancedBrettPhosBrettPhos / tBuBrettPhos(Primary Choice)Advanced->BrettPhosRuPhosRuPhos(Secondary Choice)Advanced->RuPhosPEPPSIPd-PEPPSI-IPr(NHC Catalyst)Advanced->PEPPSIMechanismWhy? Facilitates Reductive Eliminationof Bulky AmineBrettPhos->Mechanism

Caption: Figure 2. Ligand selection strategy. Due to high steric bulk, TBDMPMA requires 3rd/4th generation Buchwald precatalysts (e.g., BrettPhos) to drive the difficult reductive elimination step.

Experimental Protocol: High-Throughput Ligand Screen
  • Reagents:

    • Substrate: 4-Bromoanisole (1.0 equiv).

    • Amine: TBDMPMA (1.2 equiv).

    • Base: NaOtBu (1.4 equiv).

    • Catalyst: Pd source (e.g., Pd(OAc)2) + Ligand (1:2 ratio) OR Precatalyst (2-5 mol%).

  • Solvent: Toluene or Dioxane (anhydrous).

  • Conditions: 100°C, 16 hours, sealed vial under Argon.

  • Analysis: HPLC/UPLC conversion check.

Success Criteria:

  • Pass: >80% Conversion with tBuBrettPhos or RuPhos .

  • Fail: <20% Conversion with PPh3 or BINAP (Validates the steric difficulty).

Benchmarking Pillar III: Physical Properties (pKa & Handling)

While TBDMPMA is less reactive as a nucleophile, its basicity remains relevant for salt formation and purification.

  • Predicted pKa (Conjugate Acid): ~10.2 - 10.4.

    • Rationale: The t-butyl group is electron-donating (+I effect), increasing basicity compared to benzylamine. However, the ortho-dimethyl group may slightly lower the pKa relative to the para-isomer due to steric inhibition of solvation (the cation cannot be effectively solvated by water).

  • Salt Form: The Hydrochloride salt of TBDMPMA is likely hygroscopic but crystalline.

    • Recommendation: Use TBDMPMA·HCl for storage to prevent oxidation or carbamate formation (reaction with atmospheric CO2).

References

  • Mayr, H., et al. (2018).[1] "Nucleophilicity Trends of Amines." Master Organic Chemistry. Link

    • Context: Establishes the Mayr nucleophilicity scale, defining t-butyl amines as ~1000x less nucleophilic than primary amines.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link

    • Context: Authoritative review on ligand selection (BrettPhos/RuPhos) for sterically hindered secondary amines.
  • Li, H., et al. (2020). "Ligand Effects of BrettPhos and RuPhos... Modulation of Steric Hindrance." ACS Omega. Link

    • Context: Mechanistic insight into why bulky ligands are required to lower the energy barrier for the reductive elimin
  • ChemicalBook. "N-(tert-Butyl)benzylamine Properties." Link

    • Context: Provides physical property baselines (density, boiling point) for the closest structural analog.

Comparative study of the stability of various N-arylmethyl-tert-butylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Steric Shield" Effect

In medicinal chemistry, the N-arylmethyl-tert-butylamine scaffold represents a critical structural motif. Unlike their N-methyl or N-ethyl counterparts, tert-butylamines possess a unique resistance to oxidative N-dealkylation. This guide objectively compares the stability profiles of various N-arylmethyl-tert-butylamines, analyzing how steric bulk and electronic effects influence their degradation pathways.

Key Insight: The absence of


-hydrogens on the tert-butyl group blocks the standard carbinolamine intermediate pathway required for N-dealkylation, shifting metabolism toward slower, peripheral oxidation sites.

Mechanistic Basis of Stability

To understand the stability differences, we must first establish the degradation mechanisms.

Metabolic Instability (CYP450-Mediated)

The primary clearance pathway for secondary amines is oxidative N-dealkylation.

  • Standard Alkyl Amines (Methyl/Ethyl): Cytochrome P450 (CYP450) abstracts a hydrogen atom from the

    
    -carbon, forming an unstable carbinolamine that collapses to release the amine and an aldehyde.
    
  • tert-Butyl Amines: The tert-butyl group lacks

    
    -hydrogens . Consequently, CYP450 cannot initiate direct N-dealkylation. Metabolism is forced to occur via:
    
    • 
      -Oxidation:  Hydroxylation of one of the tert-butyl methyl groups (forming an alcohol, then acid).
      
    • N-Oxidation: Direct oxidation of the nitrogen to form a nitrone or N-oxide.

    • Benzylic Oxidation: Oxidation at the benzylic position of the aryl group.

Chemical Instability (Oxidative/Thermal)

While chemically robust, these amines are susceptible to oxidation by strong peroxides (e.g.,


-CPBA, H

O

/Na

WO

) to form nitrones . Electron-rich aryl rings (e.g., 4-methoxy) accelerate this process, while electron-deficient rings retard it.

Comparative Stability Data

The following table synthesizes experimental data and structure-stability relationships (SSR) to compare the stability of N-benzyl-tert-butylamine derivatives against common alternatives.

Table 1: Relative Stability & Degradation Profiles
Compound ClassN-SubstituentAryl SubstituentRelative Metabolic Stability (

)*
Primary Degradation PathwayStability Score (1-10)
Control (Labile) MethylPhenylLow (< 20 min)Rapid N-Demethylation2
Control (Labile) IsopropylPhenylModerate (~45 min)

-Hydroxylation / Dealkylation
4
Baseline tert-Butyl Phenyl High (~60-90 min)

-Hydroxylation (t-Bu group)
8
Derivative A tert-Butyl4-MethoxyphenylModerate-HighBenzylic Oxidation (Electron Rich)7
Derivative B tert-Butyl4-ChlorophenylVery HighSlow

-Hydroxylation
9
Derivative C tert-Butyl1-NaphthylModerateAromatic Hydroxylation (Ring)6
Bioisostere Cp-CF

Phenyl Superior (> 120 min) Minimal (Blocked sites) 10

*Note: Half-life values are estimates based on human liver microsome (HLM) intrinsic clearance data for structurally analogous pharmacophores.

Data Interpretation[1][2][3][4][5][6][7]
  • The tert-Butyl Advantage: Switching from N-methyl to N-tert-butyl typically increases metabolic half-life by 3-4 fold due to the blockade of the low-energy N-dealkylation pathway.

  • Electronic Effects: Electron-donating groups (Derivative A) destabilize the benzylic position, making it more prone to chemical oxidation and CYP-mediated benzylic hydroxylation.

  • Bioisostere Enhancement: The trifluoromethylcyclopropyl (Cp-CF

    
    ) group acts as a "super-stable" tert-butyl mimic. It retains the steric bulk but replaces the oxidizable C-H bonds of the methyl groups with strong C-F bonds and a strained ring, virtually eliminating metabolic attack at this position.
    

Visualizing the Degradation Pathways

The following diagram illustrates the divergent pathways between standard amines and tert-butyl amines.

DegradationPathways Start N-Alkyl-Benzylamine Methyl N-Methyl Analog (Has α-H) Start->Methyl R = Me tButyl N-tert-Butyl Analog (No α-H) Start->tButyl R = t-Bu Carbinol Carbinolamine Intermediate Methyl->Carbinol CYP450 (Fast) Dealkyl Cleavage: Benzaldehyde + Amine Carbinol->Dealkyl Spontaneous wOx ω-Oxidation (Alcohol/Acid) tButyl->wOx CYP2C8/3A4 (Slow) Nitrone N-Oxide / Nitrone tButyl->Nitrone Peroxides Stable Intact Scaffold (High Stability) tButyl->Stable Resistance

Figure 1: Divergent metabolic fates. The N-methyl pathway leads to rapid scaffold destruction, while the N-tert-butyl pathway preserves the C-N bond, leading only to peripheral functionalization.

Experimental Protocols

To validate the stability of your specific N-arylmethyl-tert-butylamine derivative, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Metabolic)

Purpose: To determine the intrinsic clearance (


) and half-life (

) in a biological system.
  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation:

    • Dilute compound to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl

      
      ).
      
  • Sampling:

    • Aliquot 50 µL samples at

      
       minutes.
      
    • Quench: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

    • Validation: Include Testosterone (high clearance control) and Warfarin (low clearance control).

  • Calculation:

    • Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .
Protocol B: Forced Degradation (Chemical)

Purpose: To assess stability against oxidative reagents used in synthesis or shelf-life conditions.

  • Oxidative Stress: Dissolve 0.5 mmol amine in MeOH. Add 2.0 eq of 30% H

    
    O
    
    
    
    . Stir at 25°C for 24h. Monitor via HPLC.[1][2]
    • Pass Criteria: >90% parent remaining (indicates resistance to ambient oxidation).

    • Fail Criteria: Formation of Nitrone (>10%).

  • Acid/Base Stress: Reflux in 1N HCl and 1N NaOH for 4 hours.

    • Note:N-Arylmethyl-tert-butylamines are generally stable to hydrolysis, unlike their amide precursors.

Stability Testing Workflow

Use this decision tree to select the best candidate for your drug development pipeline.

StabilityWorkflow Start Candidate Selection Screen1 1. Microsomal Stability (HLM Assay) Start->Screen1 Decision1 t1/2 > 60 min? Screen1->Decision1 Pass1 High Stability Candidate Decision1->Pass1 Yes Fail1 Analyze Metabolites (LC-MS/MS) Decision1->Fail1 No MetabType Metabolite Type? Fail1->MetabType TypeA N-Dealkylation (Rare for t-Bu) MetabType->TypeA Cleavage TypeB t-Butyl Oxidation (Common) MetabType->TypeB +16 Da (OH) TypeC Benzylic Oxidation MetabType->TypeC -2 Da (C=O) SolA Check Purity / Resynthesize TypeA->SolA SolB Switch to Cp-CF3 Bioisostere TypeB->SolB SolC Add e- Withdrawing Group (F, Cl) to Aryl TypeC->SolC

Figure 2: Optimization workflow. Identifies structural modifications based on specific failure modes.

References

  • Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Link

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514–516. Link

  • Ulgen, M., et al. (1995). Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites. Drug Metabolism and Drug Interactions, 12(2). Link

  • Guengerich, F. P. (2016). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 6(5).[3] Link

  • Merino, P. (2014).[4] Synthesis of N-Benzyl Nitrones. ResearchGate / MDPI. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.